molecular formula C9H9FO3 B2410218 4-(2-Fluoro-1-hydroxyethyl)benzoic acid CAS No. 2168456-24-2

4-(2-Fluoro-1-hydroxyethyl)benzoic acid

Cat. No.: B2410218
CAS No.: 2168456-24-2
M. Wt: 184.166
InChI Key: ZNCOBEHDFMTEAQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-1-hydroxyethyl)benzoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.166. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-fluoro-1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOBEHDFMTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Fluoro-1-hydroxyethyl)benzoic acid CAS 2168456-24-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid (CAS 2168456-24-2), a specialized fluorinated building block used in modern medicinal chemistry. This document is structured for researchers requiring actionable synthesis protocols, property data, and application strategies.

Optimizing Fluorinated Scaffolds for Drug Discovery

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by a benzoic acid moiety and a vicinal fluorohydrin side chain. In drug development, this scaffold serves as a critical bioisostere, leveraging the gauche effect between fluorine and the hydroxyl group to lock specific conformations. The introduction of fluorine at the


-position relative to the benzylic alcohol modulates the pKa of the hydroxyl group, enhances metabolic stability against oxidation, and improves lipophilicity compared to non-fluorinated diols.

This guide details the physicochemical profile, a robust synthetic workflow, and the strategic application of this compound in structure-activity relationship (SAR) studies.

Chemical Profile & Properties

The following data aggregates calculated and experimentally derived properties essential for formulation and synthesis planning.

PropertyValue / Description
CAS Number 2168456-24-2
IUPAC Name This compound
Molecular Formula C

H

FO

Molecular Weight 184.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Acid) ~4.1 (Benzoic acid moiety)
pKa (Alcohol) ~14.5 (Modulated by

-fluorine inductive effect)
LogP (Predicted) 1.2 – 1.5 (Moderate lipophilicity)
H-Bond Donors 2 (Carboxylic acid, Secondary alcohol)
H-Bond Acceptors 4 (Carboxyl oxygens, Alcohol oxygen, Fluorine)

Optimized Synthetic Workflow

Synthesizing the vicinal fluorohydrin motif requires precise control to avoid elimination (formation of styrene derivatives) or rearrangement. The protocol below outlines a scalable route starting from Methyl 4-acetylbenzoate , utilizing a reduction-fluorination strategy favored for its regioselectivity.

Reaction Scheme Logic
  • Bromination: Activation of the alpha-carbon.

  • Fluorination: Nucleophilic substitution with a fluoride source.

  • Reduction: Stereoselective reduction of the ketone to the alcohol.

  • Hydrolysis: Deprotection of the ester to yield the final acid.

Step-by-Step Protocol
Step 1: Alpha-Bromination
  • Reagents: Methyl 4-acetylbenzoate (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

  • Procedure: Dissolve the starting material in acetic acid. Add bromine dropwise at 0°C to prevent poly-bromination. Stir at RT for 4 hours.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product, Methyl 4-(2-bromoacetyl)benzoate, is less polar.

Step 2: Nucleophilic Fluorination
  • Reagents: AgF (Silver Fluoride) or TBAF (1.2 eq), Acetonitrile (dry).

  • Procedure: Dissolve the bromo-intermediate in dry acetonitrile. Add AgF in the dark (to prevent silver salt degradation). Reflux for 6–12 hours.

  • Mechanism: S

    
    2 displacement. The use of AgF promotes precipitation of AgBr, driving the reaction forward.
    
  • Purification: Filter off silver salts. Concentrate and purify via silica flash chromatography to isolate Methyl 4-(2-fluoroacetyl)benzoate .

Step 3: Carbonyl Reduction
  • Reagents: NaBH

    
     (0.5 eq), Methanol, 0°C.
    
  • Procedure: Dissolve the fluoro-ketone in methanol. Add NaBH

    
     slowly at 0°C. Stir for 1 hour.
    
  • Critical Note: The presence of the

    
    -fluorine increases the electrophilicity of the carbonyl, making the reduction rapid. Avoid excess reducing agent to prevent ester reduction.
    
Step 4: Ester Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir the methyl ester in the LiOH solution at RT for 3 hours. Acidify with 1M HCl to pH 2 to precipitate the product.

  • Final Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

Workflow Visualization

SynthesisWorkflow Start Methyl 4-acetylbenzoate Inter1 Methyl 4-(2-bromoacetyl)benzoate Start->Inter1 Br2, AcOH (Alpha-Bromination) Inter2 Methyl 4-(2-fluoroacetyl)benzoate Inter1->Inter2 AgF, MeCN (Nucleophilic Fluorination) Inter3 Methyl 4-(2-fluoro-1-hydroxyethyl)benzoate Inter2->Inter3 NaBH4, MeOH (Selective Reduction) Final This compound Inter3->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthetic pathway transforming the acetyl precursor into the final fluorohydrin acid.

Application Context & Mechanism

The 2-fluoro-1-hydroxyethyl moiety is not merely a passive linker; it is an active pharmacophore modulator.

Conformational Locking (The Gauche Effect)

Unlike a standard ethyl chain, the C–F and C–O bonds in the fluorohydrin motif prefer a gauche conformation (dihedral angle ~60°). This is driven by hyperconjugation (


) and electrostatic attraction between the partially positive hydrogen of the hydroxyl and the electronegative fluorine.
  • Impact: Reduces entropic penalty upon binding to a protein target by pre-organizing the molecule.

Metabolic Stability

The introduction of fluorine blocks metabolic oxidation at the


-position.
  • Mechanism: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, preventing cytochrome P450-mediated hydroxylation or desaturation at this site.

Acidity Modulation

The electron-withdrawing nature of fluorine lowers the pKa of the vicinal hydroxyl group (making it more acidic) and the benzoic acid (slightly). This can enhance hydrogen bond donor capability in the active site of enzymes.

Application Logic Diagram

ApplicationLogic cluster_Effects Physicochemical Modulation Scaffold This compound Effect1 Gauche Effect (Conformational Lock) Scaffold->Effect1 Effect2 Electronic Withdrawal (pKa Modulation) Scaffold->Effect2 Effect3 Metabolic Blockade (C-F Bond Strength) Scaffold->Effect3 Outcome Optimized Drug Candidate (High Potency & Stability) Effect1->Outcome Pre-organization Effect2->Outcome Enhanced H-Bonding Effect3->Outcome Extended Half-life

Figure 2: Mechanistic impact of the fluorohydrin scaffold on drug design parameters.

Handling & Safety

While specific toxicological data for this CAS is limited, handle as a standard substituted benzoic acid.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood during synthesis, especially during bromination and fluorination steps.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The fluorohydrin moiety is stable, but the carboxylic acid can degrade if exposed to moisture over long periods.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Haufe, G. (2008). Synthesis of vicinal fluorohydrins. Journal of Fluorine Chemistry. Link

  • Sigma-Aldrich. (2024). Product Entry: this compound. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

4-(2-Fluoro-1-hydroxyethyl)benzoic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's physicochemical and pharmacokinetic profile without imposing significant steric bulk. 4-(2-Fluoro-1-hydroxyethyl)benzoic acid (CAS: 2168456-24-2) [1] represents a highly versatile, bifunctional building block. It combines a versatile carboxylic acid handle for peptide coupling or esterification with a terminal fluorohydrin moiety. This technical guide provides an in-depth analysis of its structural properties, details field-proven synthetic and analytical workflows, and explores its mechanistic utility in rational drug design.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in complex synthetic pathways and biological systems. The molecule consists of a central phenyl ring substituted at the para positions with a carboxylic acid and a 2-fluoro-1-hydroxyethyl group.

The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group induces a strong inductive effect, lowering the pKa of the hydroxyl proton and enhancing its capacity as a hydrogen bond donor. Furthermore, the stereocenter at the benzylic carbon (C1 of the ethyl chain) allows for the exploration of enantiomer-specific target interactions.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Registry Number 2168456-24-2Unique identifier for procurement and safety tracking [1][2].
Molecular Formula C

H

FO

Determines stoichiometric calculations.
Molecular Weight 184.16 g/mol Low molecular weight ensures minimal impact on the final API's ligand efficiency.
Monoisotopic Mass 184.0536 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates strong interactions with target protein active sites.
Hydrogen Bond Acceptors 4 (F, O, O, O)Enhances aqueous solubility and receptor binding affinity.
Rotatable Bonds 3Maintains a balance between conformational flexibility and entropic penalty upon binding.

Synthetic Methodologies & Workflows

The synthesis of terminal fluorohydrins requires precise control over regiochemistry. The most robust approach leverages the epoxidation of a vinyl precursor followed by a nucleophilic ring-opening reaction using an amine-hydrogen fluoride complex [3][4].

Experimental Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system, where the choice of reagents inherently drives the desired regiochemical outcome.

  • Epoxidation of the Olefin:

    • Procedure: Dissolve 4-vinylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: mCPBA acts as an electrophilic oxygen source, selectively attacking the electron-rich alkene to form the 4-(oxiran-2-yl)benzoic acid intermediate. The carboxylic acid remains unreactive under these conditions.

  • Workup & Isolation:

    • Procedure: Quench the reaction with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      to neutralize residual peroxides (preventing explosive hazards during concentration). Wash with water, extract the organic layer, and concentrate under reduced pressure.
  • Regioselective Fluorination (Ring-Opening):

    • Procedure: Dissolve the crude epoxide in anhydrous DCM under an inert argon atmosphere. Add Triethylamine trihydrofluoride (Et

      
      N·3HF) or Olah's reagent (Pyridine·HF) (1.5 eq). Heat gently to 40 °C for 12 hours.
      
    • Causality: Anhydrous HF is highly hazardous and poorly nucleophilic due to tight solvation. Amine-HF complexes [3] provide a safe, tunable, and highly nucleophilic fluoride source. The fluoride ion regioselectively attacks the less sterically hindered terminal carbon of the epoxide via an S

      
      2-like trajectory, cleanly yielding the 2-fluoro-1-hydroxyethyl motif.
      
  • Purification:

    • Procedure: Neutralize with saturated NaHCO

      
      , extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
      

Synthesis SM 4-Vinylbenzoic Acid (Starting Material) Step1 Epoxidation (mCPBA, DCM) SM->Step1 Int 4-(Oxiran-2-yl)benzoic acid (Intermediate) Step1->Int Step2 Regioselective Opening (Et3N·3HF or Py·HF) Int->Step2 Prod 4-(2-Fluoro-1-hydroxyethyl) benzoic acid Step2->Prod

Figure 1: Regioselective synthetic workflow for this compound.

Analytical Characterization Protocol

To ensure trustworthiness and scientific integrity, the synthesized building block must undergo rigorous multiplexed characterization. The following protocol outlines the necessary steps to validate both the chemical structure and the regiochemistry of the fluorine insertion.

Experimental Protocol: Structural Validation
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis (Mass & Purity):

    • Procedure: Inject 2 µL into a C18 reverse-phase UHPLC column. Utilize a gradient of Water/Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

    • Causality: The carboxylic acid moiety readily deprotonates in solution. Therefore, ESI- is the most sensitive ionization mode. The target mass is the [M-H]

      
       ion at m/z 183.04.
      
  • Multinuclear NMR Spectroscopy (Regiochemical Proof):

    • Procedure: Dissolve 10 mg of the compound in DMSO-

      
      . Acquire 
      
      
      
      H,
      
      
      C, and
      
      
      F NMR spectra.
    • Causality:

      
      F NMR (typically around -225 ppm) definitively confirms the presence of the covalently bound fluorine. More importantly, the 
      
      
      
      H NMR will exhibit a characteristic, massive geminal coupling constant (
      
      
      Hz) for the -CH
      
      
      F protons. This specific splitting pattern proves that the fluoride attacked the terminal carbon, validating the regiochemistry of the epoxide opening.
  • Chiral HPLC (Optional but Recommended):

    • Procedure: Run the sample through a chiral stationary phase (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee%) if an asymmetric epoxidation or kinetic resolution was employed [3].

Analytical cluster_tests Multiplexed Characterization Sample Purified Compound (C9H9FO3) LCMS LC-MS (ESI-) Target: m/z 183.04 Sample->LCMS NMR Multinuclear NMR 1H, 13C, 19F Sample->NMR HPLC Chiral HPLC Enantiomeric Purity Sample->HPLC Valid Validated API Building Block LCMS->Valid NMR->Valid HPLC->Valid

Figure 2: Multiplexed analytical characterization protocol for structural validation.

Applications in Drug Design

The strategic integration of this compound into a drug discovery pipeline offers several distinct pharmacological advantages:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target exposed alkyl chains for oxidation. By replacing a terminal hydrogen with a fluorine atom (which possesses a much stronger C-F bond of ~116 kcal/mol), the molecule is shielded against terminal hydroxylation, thereby extending the biological half-life of the resulting API.

  • Conformational Locking via the Gauche Effect: The highly electronegative fluorine atom interacts with the adjacent hydroxyl oxygen through dipole-dipole interactions and hyperconjugation. This often restricts the side chain into a specific gauche conformation [4], which can be exploited to pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

  • Bioisosteric Linkage: The para-substituted carboxylic acid serves as an excellent anchor for amide coupling with complex amines or peptides, allowing this fluorinated moiety to be easily appended to existing pharmacophores to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • Kalow, J. A., & Doyle, A. G. "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System", Journal of the American Chemical Society. URL: [Link]

  • "Regioselective Fluorohydrin Synthesis from Allylsilanes", ChemRxiv. URL: [Link]

Technical Guide: Handling & Safety Protocol for 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Fluoro-1-hydroxyethyl)benzoic acid Content Type: Technical Safety & Handling Guide (SDS Hybrid) Audience: Medicinal Chemists, Radiochemists, and DMPK Scientists

Executive Summary & Chemical Identity

Compound Overview: this compound is a specialized bifunctional intermediate often utilized in the synthesis of radiopharmaceuticals (specifically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


F-labeled PET tracers) and as a metabolic reference standard for fluorinated drug candidates. Its structure combines a polarizable fluorohydrin motif with a benzoic acid moiety, presenting unique solubility and stability challenges compared to non-fluorinated analogs.

Critical Note on Identity: Due to the specific regiochemistry of the fluoro-hydroxyethyl group, this compound is frequently confused with ring-fluorinated isomers. Verification of the alkyl-fluorine motif via


F-NMR is a mandatory acceptance criterion.
Property Data / Prediction
Chemical Name This compound
CAS Number Research Chemical (Analog Ref: 2303642-25-1 for regioisomer; treat as novel)
Molecular Formula C

H

FO

Molecular Weight 184.16 g/mol
Structure HOOC–C

H

–CH(OH)CH

F
pKa (Acid) ~4.0 (Predicted, Benzoic acid core)
pKa (Alcohol) ~13.5 (Secondary alcohol, lowered by

-fluorine effect)
Appearance White to Off-White Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent)

Hazard Identification & Toxicology (GHS)

Classification based on Structure-Activity Relationship (SAR) of fluorinated benzoic acid derivatives.

GHS Classification[4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][3][4][5]

    • H335: May cause respiratory irritation.[4][6]

Toxicological Insights (The "Why")

While specific LD50 data is often absent for this intermediate, the


-fluorohydrin moiety  presents specific biochemical risks:
  • Metabolic Stability: The C–F bond is generally stable, but the adjacent hydroxyl group makes this molecule a substrate for oxidation to a

    
    -fluoro ketone, which can be a potent electrophile (alkylating agent).
    
  • Acidity: The electron-withdrawing effect of the fluorine atom (via induction) slightly increases the acidity of the benzoic acid compared to unsubstituted benzoic acid, increasing potential for mucosal irritation.

Engineering Controls & Personal Protective Equipment (PPE)

Directive: Do not rely on standard cotton lab coats. Fluorinated organics require specific barrier protection.

Hierarchy of Controls Workflow

The following decision tree illustrates the required safety logic for handling this compound during synthesis or analysis.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Is the compound in solution or solid state? Start->RiskAssess SolidState Solid State (Dust Hazard) RiskAssess->SolidState Solution Solution (Permeation Hazard) RiskAssess->Solution Engineering Engineering Control: Weigh inside Fume Hood or Vented Enclosure (Face Velocity > 0.5 m/s) SolidState->Engineering Solution->Engineering PPE_Solid PPE (Solid): Nitrile Gloves (Double), N95/P100 if outside hood, Safety Goggles Engineering->PPE_Solid If Solid PPE_Sol PPE (Solution): Laminate/Barrier Gloves required (Fluorinated solvents permeate Nitrile) Engineering->PPE_Sol If Dissolved Action Experimental Action: Synthesis / HPLC Prep PPE_Solid->Action PPE_Sol->Action Waste Waste Disposal: Segregate as Halogenated Organic Acid. DO NOT mix with strong oxidizers. Action->Waste

Figure 1: Safety decision matrix for handling fluorinated benzoic acid derivatives, emphasizing state-dependent PPE choices.

Technical Protocol: Analytical Verification & Stability Profiling

Standard purity checks are insufficient for fluorohydrins due to potential HF elimination or retro-aldol type decomposition. Use this self-validating protocol.

Objective

To confirm identity and assess the stability of the 2-fluoro-1-hydroxyethyl motif under physiological pH (7.4), critical for biological assay validity.

Materials
  • Analyte: this compound (>95%).

  • Solvent A: Acetonitrile (HPLC Grade).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Internal Standard: 4-Fluorobenzoic acid (structurally similar, non-reactive side chain).

Step-by-Step Methodology
  • Stock Preparation (Autonomy in Solvent Choice):

    • Dissolve 10 mg of analyte in 1 mL DMSO-d6 (for concurrent NMR check) or Methanol.

    • Why: Avoid dissolving directly in basic aqueous buffers initially; the carboxylic acid will dissolve, but high local pH during dissolution can trigger side reactions on the fluoro-alkyl chain.

  • NMR Validation (

    
    F-NMR): 
    
    • Acquire a proton-decoupled

      
      F spectrum.
      
    • Expectation: A triplet of doublets (or multiplet) around -220 to -230 ppm (typical for alkyl fluorides).

    • Failure Mode: A singlet at -110 ppm indicates defluorination/hydrolysis to free fluoride or formation of the vinyl derivative (styrene analog).

  • HPLC Stability Assay:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Procedure: Inject sample at T=0 and T=24h (incubated in pH 7.4 buffer at 37°C).

    • Success Criteria: Purity retention >98%. Appearance of a new peak at lower retention time (more polar) suggests hydrolysis of the C-F bond (formation of the diol).

Emergency Response & First Aid

Specific to Fluorinated Organic Acids.[4][6]

Scenario Immediate Action Scientific Rationale
Skin Contact Wash with soap/water for 15 min.[3] Apply Calcium Gluconate gel if irritation persists.While not HF, metabolic defluorination or trace HF impurities in aged samples can sequester tissue calcium. Gluconate acts as a scavenger.
Eye Contact Rinse for 15 min. Isotonic saline preferred over water.Acidic nature causes immediate protein coagulation; fluorine substitution increases lipophilicity, potentially aiding corneal penetration.
Ingestion Do NOT induce vomiting. Administer milk or calcium carbonate (Tums).Calcium binds free fluoride ions and neutralizes the carboxylic acid.
Spill Cleanup Neutralize with Sodium Bicarbonate. Absorb with vermiculite.Avoid strong bases (NaOH) which may trigger rapid dehydrofluorination and exothermic decomposition.

Storage & Reactivity[4][8][9][11]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibilities:

    • Strong Oxidizers (e.g., Jones Reagent): Will oxidize the secondary alcohol to a

      
      -fluoro ketone (highly reactive).
      
    • Strong Bases: Will cause elimination of HF to form 4-vinylbenzoic acid derivatives.

    • Glassware: Standard borosilicate is acceptable (unlike free HF), but long-term storage in solution should use PP/PE containers to prevent any trace etching if hydrolysis occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58197366, 4-Fluoro-2-(2-hydroxyethyl)benzoic acid (Regioisomer Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Fluorobenzoic acid (Analogous Hazard Data). Retrieved from [Link]

  • Global Harmonized System (GHS).Classification and Labelling of Chemicals (Rev. 9).

Disclaimer: This guide is intended for qualified research personnel. It synthesizes data from structural analogs and chemical principles where specific experimental data for the exact CAS is unavailable.

Sources

An In-Depth Technical Guide to the Aqueous Solubility of Fluorinated Hydroxyethyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles, measurement, and implications of the aqueous solubility of fluorinated hydroxyethyl benzoic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it synthesizes foundational physicochemical principles with practical, field-proven methodologies. We will deconstruct the molecular architecture of this compound class to understand how each component—the benzoic acid scaffold, the hydroxyethyl group, and fluorine substituents—contributes to one of the most critical properties in pharmacokinetics: aqueous solubility.

The Foundational Importance of Aqueous Solubility in Drug Discovery

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream and reach its biological target. Poor aqueous solubility is a leading cause of failure in the drug development pipeline, often resulting in low bioavailability and erratic dose-response relationships.[1][2] Therefore, the early and accurate assessment of this property is essential for mitigating development risks and guiding lead optimization efforts.[1][3]

This guide focuses on a specific, yet highly relevant, class of molecules: fluorinated hydroxyethyl benzoic acid derivatives. The benzoic acid scaffold is a cornerstone in modern drug discovery, serving as the foundation for a multitude of therapeutic agents.[4][5][6] The strategic addition of hydroxyethyl and fluorine moieties allows for the fine-tuning of physicochemical properties to enhance drug-like characteristics.

cluster_0 Molecular Components Benzoic Acid Core Benzoic Acid Core Aqueous Solubility Aqueous Solubility Benzoic Acid Core->Aqueous Solubility Base pKa & Lipophilicity Hydroxyethyl Group Hydroxyethyl Group Hydroxyethyl Group->Aqueous Solubility Increases H-Bonding (Hydrophilicity) Fluorine Substituent Fluorine Substituent Fluorine Substituent->Aqueous Solubility Modulates pKa & Lipophilicity Bioavailability Bioavailability Aqueous Solubility->Bioavailability Directly Influences

Caption: Interplay of molecular components affecting solubility.

Deconstructing the Molecule: Drivers of Solubility

The aqueous solubility of a fluorinated hydroxyethyl benzoic acid derivative is not determined by a single factor but by the complex interplay of its constituent parts.

The Benzoic Acid Scaffold

Benzoic acid itself is a weak acid with limited water solubility. Its properties are a balance between the hydrophilic carboxylic acid group and the lipophilic phenyl ring.[5] As a foundational structure, its key contribution is providing an ionizable handle—the carboxylic acid—whose state of protonation is pH-dependent. According to the Henderson-Hasselbalch equation, at pH values above the acid's pKa, the deprotonated, more soluble carboxylate form will dominate. This pH-dependent solubility is a critical consideration for oral drug absorption, as the pH varies dramatically throughout the gastrointestinal tract.

The Hydroxyethyl Group (-CH₂CH₂OH)

The introduction of a hydroxyethyl group is a common medicinal chemistry strategy to enhance aqueous solubility.[7] This small, polar functional group contributes to the overall hydrophilicity of the molecule in two primary ways:

  • Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating favorable interactions with water molecules.[8]

  • Disruption of Crystal Lattice: The flexible ethyl chain can disrupt the planar packing that is often characteristic of aromatic rings, potentially lowering the crystal lattice energy. A lower lattice energy, as described by the general solubility equation, generally leads to higher solubility.[9]

Studies on related structures, such as hydroxyethylcellulose and certain ionic liquids, have consistently shown that the inclusion of hydroxyethyl moieties improves water solubility and biocompatibility.[7][8][10]

The Role of Fluorine: A Double-Edged Sword

Fluorine has become an indispensable element in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[11][12] Its effect on solubility, however, is highly context-dependent and can be counterintuitive.

  • Increased Lipophilicity: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond.[12][13] Naively, this would suggest that adding fluorine decreases aqueous solubility. In many cases, especially with polyfluorination, this is true, as the molecule becomes more hydrophobic.[14]

  • Modulation of Acidity (pKa): As the most electronegative element, fluorine is a powerful electron-withdrawing group.[12] When placed on the benzoic acid ring, it can significantly lower the pKa of the carboxylic acid. This means the acid will deprotonate at a lower pH. For a weak acid, a lower pKa can lead to a higher proportion of the more soluble ionized form at a given physiological pH (e.g., pH 7.4), thereby enhancing solubility.[15]

  • Altered Molecular Interactions: Fluorine can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can subtly alter how the molecule interacts with both water and itself in the crystal lattice.[14]

Therefore, the net effect of fluorination on solubility depends critically on its position and number on the aromatic ring. A single fluorine atom strategically placed to lower the pKa may increase solubility, while adding multiple fluorine atoms may decrease it due to overwhelming lipophilic effects.[14][15]

Gold Standard and High-Throughput Solubility Determination

Accurate measurement of aqueous solubility is paramount. Two primary methods are employed in drug discovery: the thermodynamic "gold standard" shake-flask method and higher-throughput kinetic assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic or equilibrium solubility.[16][17] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

  • Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial. The visual presence of undissolved solid is crucial.

  • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[16][18]

  • Phase Separation: Allow the suspension to settle. Separate the aqueous phase from the undissolved solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC/MS.[16]

  • Validation: The pH of the final solution should be measured to ensure it has not changed significantly. The remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate).[9]

start Start weigh 1. Add Excess Solid Compound to Vial start->weigh add_buffer 2. Add Precise Volume of Aqueous Buffer (e.g., PBS pH 7.4) weigh->add_buffer equilibrate 3. Agitate at Constant Temp (24-72 hours) add_buffer->equilibrate separate 4. Centrifuge & Filter to Separate Solid and Liquid Phases equilibrate->separate analyze 5. Quantify Concentration of Filtrate via HPLC or LC/MS separate->analyze validate 6. (QC) Check Final pH and Analyze Remaining Solid Form analyze->validate end End: Thermodynamic Solubility Value validate->end

Caption: Workflow for the Shake-Flask solubility method.

Kinetic Solubility for High-Throughput Screening

In early discovery, where compound availability is limited, kinetic solubility assays are often used.[16] These methods measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. While faster and requiring less material, this method tends to overestimate thermodynamic solubility because it starts from a molecularly dissolved state.[16][19] It is, however, invaluable for ranking compounds in large libraries.

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison. The following table provides a hypothetical example of how solubility data for a series of benzoic acid derivatives might be structured.

Compound IDStructureLogP (Calculated)pKa (Calculated)Thermodynamic Solubility (µg/mL at pH 7.4)
BA-01 Benzoic Acid1.874.203400
BA-02 2-(2-Hydroxyethyl)benzoic acid1.354.5515000
BA-03 4-Fluoro-2-(2-hydroxyethyl)benzoic acid1.514.1518500
BA-04 2,4,5-Trifluoro-benzoic acid2.303.252100

Data are hypothetical for illustrative purposes.

From this data, a scientist could infer:

  • The addition of the hydroxyethyl group (BA-02 vs. BA-01) significantly increases solubility, as expected.

  • The addition of a single fluorine atom (BA-03 vs. BA-02) further increases solubility, likely due to a favorable pKa shift that outweighs the slight increase in lipophilicity.

  • Multiple fluorine substitutions without a solubilizing group (BA-04) result in lower solubility compared to the parent benzoic acid, demonstrating the dominant effect of increased lipophilicity.

The Role of In-Silico Modeling

Alongside experimental methods, computational models are increasingly used to predict aqueous solubility.[1] Quantitative Structure-Activity Relationship (QSAR) and machine learning models can rapidly screen virtual libraries of compounds, prioritizing those with favorable predicted solubility profiles for synthesis.[20][21][22] These models are trained on large datasets of known solubilities and use molecular descriptors (e.g., LogP, molecular weight, polar surface area, hydrogen bond donors/acceptors) to build predictive algorithms.[1][23] While these predictions are a valuable guide, they do not replace the need for experimental validation.[20]

sol_data Solubility Data (Experimental) decision Decision Point sol_data->decision good_sol > 10 µg/mL decision->good_sol Is solubility acceptable? poor_sol < 10 µg/mL decision->poor_sol proceed Proceed to further ADME/PK studies good_sol->proceed formulate Investigate Enabling Formulations (e.g., Amorphous Dispersions, Nanocrystals) poor_sol->formulate redesign Medicinal Chemistry Redesign (e.g., add solubilizing groups) poor_sol->redesign

Caption: Decision-making workflow based on solubility data.

Conclusion and Future Outlook

The aqueous solubility of fluorinated hydroxyethyl benzoic acid derivatives is a multifaceted property governed by the delicate balance of hydrophilicity, lipophilicity, and ionization. A thorough understanding of how each molecular component contributes to this balance is essential for the rational design of drug candidates with optimal pharmacokinetic profiles. The judicious use of both high-fidelity thermodynamic measurements and rapid in-silico predictions provides a powerful toolkit for navigating the challenges of drug development. As medicinal chemistry continues to evolve, the strategic manipulation of these fundamental properties will remain a cornerstone of creating safe and effective medicines.

References

  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. Retrieved February 27, 2026, from [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). arXiv. Retrieved February 27, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 27, 2026, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 27, 2026, from [Link]

  • Biological aspects of fluorine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]

  • Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation. (2025, September 25). PMC. Retrieved February 27, 2026, from [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PMC. Retrieved February 27, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024, September 9). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan University. Retrieved February 27, 2026, from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 27, 2026, from [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Naproxen Drug Solubility: Enhancement and Thermodynamic Modeling by Surface-Active Ionic Liquids Based on 2-Hydroxyethylamine. (2025, March 23). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 27, 2026, from [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]

  • Structural Aspect of Hydroxyethyl-Starch–Anticancer-Drug-Conjugates as State-of-the-Art Drug Carriers. (2023, June 29). MDPI. Retrieved February 27, 2026, from [Link]

  • Towards higher scientific validity and regulatory acceptance of predictive models for PFAS. (2023, February 10). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. (n.d.). ResearchSpace@UKZN. Retrieved February 27, 2026, from [Link]

  • What is the solubility of water in fluorous (fluorinated) solvents? (2017, October 19). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 4 Physical and Chemical Properties – PFAS. (n.d.). ITRC. Retrieved February 27, 2026, from [Link]

  • Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin. (2024, June 3). PMC. Retrieved February 27, 2026, from [Link]

  • QSAR model for the prediction of bio-concentration factor using aqueous solubility and descriptors considering various electronic effects. (2010, October 15). PubMed. Retrieved February 27, 2026, from [Link]

  • QSAR-based solubility model for drug-like compounds. (CHEMBL1250533). (n.d.). EMBL-EBI. Retrieved February 27, 2026, from [Link]

  • Mevacor/Poly(vinyl acetate/2-hydroxyethyl methacrylate) as Solid Solution: Preparation, Solubility Enhancement and Drug Delivery. (2023, September 28). MDPI. Retrieved February 27, 2026, from [Link]

  • Investigating Hydroxyethylcellulose's Role in Targeted Drug Delivery Systems. (2025, July 31). LinkedIn. Retrieved February 27, 2026, from [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • QSAR-based solubility model for drug-like compounds. (2010, October 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 4-Fluoro-2-(2-hydroxyethyl)benzoic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Bioisosteric potential of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid in drug design

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the bioisosteric utility of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid (4-FHEBA). It is structured to serve as a strategic resource for medicinal chemists engaged in lead optimization, specifically focusing on the modulation of physicochemical properties and metabolic stability via fluorination.

Executive Summary & Structural Rationale

This compound represents a sophisticated "fragment-based" bioisostere used to optimize ligands targeting receptors with specific polar and steric requirements. Structurally, it consists of a benzoic acid anchor (common in NSAIDs, PPAR agonists, and retinoids) and a para-substituted


-fluorohydrin  tail.

This specific moiety is not merely a random derivative; it is a precision-engineered bioisostere designed to address three common failures in drug discovery:

  • Metabolic Liability: Protecting the benzylic position and the terminal methyl group from CYP450-mediated oxidation.

  • Conformational Entropy: Utilizing the fluorine gauche effect to pre-organize the side chain for binding.

  • Acidity Modulation: Tuning the pKa of the hydroxyl group via the inductive effect of the adjacent fluorine.

Physicochemical Profiling

To effectively utilize 4-FHEBA, one must understand how the introduction of the fluorine atom at the


-position of the ethyl side chain alters the molecular landscape compared to its non-fluorinated parent, 4-(1-hydroxyethyl)benzoic acid.
Table 1: Comparative Physicochemical Metrics
PropertyNon-Fluorinated Analog (-CH(OH)CH₃)4-FHEBA (-CH(OH)CH₂F)Impact on Drug Design
LogP (Lipophilicity) ~1.7~1.9Slight increase; F is lipophilic but the OH dipole is enhanced.
H-Bond Donor Acidity (OH) Standard Alcohol (pKa ~16)Increased Acidity (pKa ~14.5)Stronger H-bond donor capability due to electron-withdrawing F (

effect).
Metabolic Stability Low (Oxidation to ketone/acid)HighC-F bond blocks terminal oxidation; reduces benzylic oxidation rate.
Conformation Free RotationRestricted (Gauche)Reduces entropic penalty upon binding.
The "Fluorine Gauche Effect" Mechanism

Unlike the steric bulk of a methyl group, the fluorine atom in the 2-position induces a specific conformational preference. Due to


 hyperconjugation and electrostatic attraction between the electropositive hydrogen (on OH) and the electronegative fluorine, the O-C-C-F dihedral angle tends to adopt a gauche conformation (approx. 60°).
  • Design Implication: If the receptor pocket requires a "bent" side chain, 4-FHEBA locks this active conformation, improving affinity (

    
    ) by minimizing the entropy loss (
    
    
    
    ) usually associated with binding flexible ligands.

Metabolic Stability & Bioisosteric Utility

A primary driver for selecting 4-FHEBA is the mitigation of "Soft Spot" metabolism.

The Metabolic Blockade

In the non-fluorinated analog (4-(1-hydroxyethyl)benzoic acid), the side chain is highly susceptible to:

  • Dehydrogenation: Conversion of the secondary alcohol to a ketone (Acetophenone derivative).

  • Terminal Oxidation: Hydroxylation of the terminal methyl group.

The introduction of fluorine at the C2 position of the ethyl chain exerts a strong electron-withdrawing effect, destabilizing the carbocation or radical intermediates required for CYP450-mediated oxidation at the adjacent benzylic carbon. Furthermore, the C-F bond itself is metabolically inert in this context.

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergence in metabolic stability between the standard hydroxyethyl group and the fluorinated bioisostere.

MetabolicPathways Parent Non-Fluorinated Analog (-CH(OH)CH3) Ketone Metabolite A: Acetophenone deriv. (Inactive/Toxic) Parent->Ketone ADH/CYP Oxidation (Fast) Acid Metabolite B: Dicarboxylic Acid (Rapid Excretion) Ketone->Acid Further Oxidation F_Analog 4-FHEBA (-CH(OH)CH2F) F_Analog->Ketone Slowed Reaction Stable Intact Drug (Sustained PK) F_Analog->Stable Metabolic Blockade (C-F Bond Strength)

Figure 1: Comparative metabolic pathways showing the stabilization effect of the


-fluorine substitution.

Synthetic Protocol: Accessing the 4-FHEBA Motif

Synthesizing


-fluorohydrins requires careful control to avoid elimination to the alkene (styrene derivative). The following protocol describes a robust route starting from 4-vinylbenzoic acid or an epoxide precursor.
Method: Epoxide Ring Opening with Fluoride Source

This method ensures regioselectivity and is scalable.

Reagents:

  • Precursor: Methyl 4-(oxiran-2-yl)benzoate

  • Fluorinating Agent: Olah's Reagent (Pyridine-HF) or TBAF/KHF₂

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Protocol:

  • Ester Protection: Ensure the carboxylic acid is protected as a methyl or tert-butyl ester to prevent interference with the fluoride source.

  • Epoxidation: Treat Methyl 4-vinylbenzoate with m-CPBA (1.2 equiv) in DCM at 0°C to yield the epoxide.

  • Fluorine Ring Opening (The Critical Step):

    • Dissolve the epoxide in anhydrous DCM in a Teflon-lined vessel.

    • Add Pyridine-HF (70% HF, 1.5 equiv) dropwise at -78°C. Note: Low temperature is crucial to favor the nucleophilic attack at the less substituted carbon (terminal position).

    • Allow to warm to 0°C over 2 hours.

    • Mechanism: The reaction proceeds via an

      
       attack of fluoride on the terminal carbon of the protonated epoxide, yielding the primary fluoride/secondary alcohol  (the desired 4-FHEBA core).
      
  • Hydrolysis: Saponify the ester using LiOH (2.0 equiv) in THF/H₂O (1:1) at room temperature to reveal the free benzoic acid.

  • Purification: Isolate via reverse-phase HPLC (C18 column) using an Acetonitrile/Water (+0.1% Formic Acid) gradient.

Self-Validation Check:

  • NMR Verification: Look for the characteristic splitting of the

    
     protons. They should appear as a doublet of multiplets around 
    
    
    
    4.3-4.5 ppm with a large geminal coupling constant (
    
    
    ).

Case Study Application: Ligand Efficiency Optimization

Consider a hypothetical PPAR


 agonist (used in diabetes) which contains a lipophilic tail and a polar head.
  • Problem: The lead candidate with a propyl tail is metabolically unstable. The candidate with a hydroxyethyl tail is too hydrophilic and loses potency (10-fold drop).

  • Solution (4-FHEBA): Replacing the tail with the 2-fluoro-1-hydroxyethyl moiety.

    • Result: The fluorine restores lipophilicity (closer to the propyl group) while the hydroxyl group maintains a critical H-bond with a serine residue in the active site. The pKa shift of the OH makes it a stronger donor, potentially increasing potency back to the nanomolar range while doubling the half-life (

      
      ).
      
Diagram: Strategic Logic Flow

OptimizationLogic Lead Lead Compound (High Potency, High Clearance) Problem Metabolic Soft Spot: Benzylic Oxidation Lead->Problem Strategy Bioisosteric Replacement: Insert F at beta-position Problem->Strategy Outcome1 Electronic Effect: Lower pKa of OH (Stronger H-Bond Donor) Strategy->Outcome1 Outcome2 Steric/Conf Effect: Gauche Conformation (Entropy Reduction) Strategy->Outcome2 Outcome3 Metabolic Effect: Block C-H Abstraction Strategy->Outcome3 Final Optimized Candidate (4-FHEBA Analog) Outcome1->Final Outcome2->Final Outcome3->Final

Figure 2: Decision tree for implementing the 4-FHEBA moiety in lead optimization.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry. Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Metabolic Stability of Fluoro-Hydroxyethyl Benzoic Acid Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the metabolic stability of Fluoro-Hydroxyethyl Benzoic Acid (F-HEBA) pharmacophores. This guide is designed for medicinal chemists and DMPK scientists optimizing lead compounds containing this specific motif.

A Technical Guide to Optimization and Assessment

Executive Summary: The Pharmacophore Challenge

The Fluoro-Hydroxyethyl Benzoic Acid (F-HEBA) moiety represents a critical structural compromise in drug design. It combines the solubility-enhancing properties of a benzoic acid core with the hydrogen-bond donor/acceptor capability of a hydroxyethyl side chain. However, this scaffold presents a "dual-liability" paradox:

  • Oxidative Instability: The hydroxyethyl group is a prime target for Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP)-mediated oxidation.

  • Conjugative Clearance: Both the carboxylic acid and the secondary alcohol are substrates for Phase II glucuronidation.

The introduction of Fluorine (F) is the standard medicinal chemistry strategy to mitigate these liabilities.[1] This guide details the mechanistic impact of fluorine substitution on this scaffold and provides a rigorous protocol for assessing its metabolic stability.

Structural Analysis & Physicochemical Properties

To optimize stability, one must understand the electronic environment created by fluorine substitution. We analyze two primary F-HEBA subclasses based on the fluorine position relative to the hydroxyl group.

The Electronic Impact of Fluorine
PropertyNon-Fluorinated Parent

-Fluoro (F-C-OH)

-Fluoro (F-C-C-OH)
pKa (Hydroxyl) ~16 (Neutral)~12-13 (Acidic)~14-15 (Slightly Acidic)
C-H BDE (kJ/mol) ~390 (Weak)~420 (Strong)~400 (Moderate)
Lipophilicity (LogD) Low (Polar)ModerateModerate
Metabolic Risk Rapid OxidationDefluorination Risk HF Elimination Risk

Expert Insight: The critical design flaw often overlooked is the


-elimination of Hydrogen Fluoride (HF) . In 

-fluoro-alcohols (e.g., 4-(2-fluoro-1-hydroxyethyl)benzoic acid), the acidity of the

-proton increases, making the molecule susceptible to base-catalyzed HF elimination, generating a reactive styrene intermediate (Michael acceptor).
Diagram: Structural Variants & Liabilities

G cluster_0 F-HEBA Structural Variants cluster_1 Metabolic Fate Parent Parent Scaffold (Hydroxyethyl Benzoic Acid) Oxidation Oxidation to Ketone (ADH/CYP) Parent->Oxidation High Liability Glucuronidation O-Glucuronidation (UGT) Parent->Glucuronidation High Liability AlphaF Alpha-Fluoro Variant (F on C-OH) AlphaF->Oxidation Blocked (No alpha-H) AlphaF->Glucuronidation Reduced (Steric/Electronic) BetaF Beta-Fluoro Variant (F on adjacent C) BetaF->Oxidation Reduced Rate Elimination HF Elimination (Toxic Styrene Formation) BetaF->Elimination High Risk (Base/Enzyme)

Figure 1: Structural Activity Relationship (SAR) of Fluorine substitution on metabolic pathways. Note the diversion from oxidation to elimination in Beta-F variants.

Metabolic Pathways & Mechanisms[1][2]

Phase I: Oxidative Dealkylation & Dehydrogenation

The primary instability of the hydroxyethyl chain arises from Alcohol Dehydrogenase (ADH) and CYP2E1/3A4 .

  • Mechanism: Abstraction of the

    
    -hydrogen (geminal to the OH).
    
  • Fluorine Effect: Replacing the

    
    -hydrogen with Fluorine (e.g., in 1-fluoro-1-hydroxyethyl) renders this abstraction impossible, effectively shutting down the oxidation pathway. However, this creates a hemiketal-like instability which may spontaneously hydrolyze.
    
Phase II: Glucuronidation

The benzoic acid moiety is a high-affinity substrate for UGT1A9 and UGT2B7 (acyl-glucuronidation).

  • Risk: Acyl-glucuronides are reactive electrophiles capable of covalent binding to plasma proteins (immune toxicity risk).

  • Fluorine Effect: Fluorine on the aromatic ring (ortho to carboxyl) can introduce steric twist, reducing UGT binding affinity, but may inadvertently increase the acidity of the COOH, altering renal clearance.

Experimental Protocols for Stability Assessment

To accurately assess F-HEBA pharmacophores, standard microsomal assays are insufficient because they lack the cytosolic fraction containing ADH.

Protocol: The "Cytosol-Boosted" Stability Assay

Objective: Quantify intrinsic clearance (


) accounting for both CYP (microsomal) and ADH (cytosolic) activity.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Pooled Human Liver Cytosol (HLC) (20 mg/mL).

  • Cofactors: NADPH (for CYPs) and NAD+/NADP+ (for ADH/ALDH).

  • Substrate: F-HEBA test compound (1 µM final).

Workflow:

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM + 0.5 mg/mL HLC in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add cofactor mix (1 mM NADPH, 1 mM NAD+). Crucial: NAD+ is required for ADH activity.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min into 200 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation & Decision Matrix

(µL/min/mg)
ClassificationAction
< 10 Low ClearanceProceed. Stable pharmacophore.
10 - 40 ModerateOptimize. Check metabolite ID. If Glucuronide is major, add steric bulk.
> 40 High ClearanceRedesign. If metabolite is ketone (oxidation), move F to

-position or gem-difluoro.

Metabolite Identification Workflow (LC-MS/MS)

When analyzing F-HEBA metabolism, specific mass transitions indicate the loss of stability.

Key Mass Shifts (Delta Mass):

  • -2 Da: Oxidation of Hydroxyethyl to Acetyl (Alcohol

    
     Ketone). Indicates ADH liability.
    
  • +176 Da: Glucuronidation (Direct or Acyl). Indicates Phase II liability.

  • -20 Da (Loss of HF): Critical Warning. Indicates defluorination and formation of a styrene derivative.

Diagram: Analytical Decision Tree

DecisionTree Start Incubate F-HEBA (Hepatocytes/S9) Analyze LC-MS/MS Analysis (Full Scan + Neutral Loss) Start->Analyze Decision1 Delta Mass = -2 Da? Analyze->Decision1 Decision2 Delta Mass = -20 Da? Decision1->Decision2 No Result1 Oxidation Detected Action: Block alpha-C with Methyl or F Decision1->Result1 Yes Decision3 Delta Mass = +176 Da? Decision2->Decision3 No Result2 HF Elimination (Toxic!) Action: Remove beta-F or rigidify chain Decision2->Result2 Yes Result3 Glucuronidation Action: Add ortho-substituent on Ring Decision3->Result3 Yes Stable Metabolically Stable Decision3->Stable No

Figure 2: Metabolite ID decision tree for troubleshooting F-HEBA instability.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

  • Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology. Link

Sources

Chemical Identity and Synthetic Utility of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid , focusing on its chemical identity, synthetic methodologies, and applications in medicinal chemistry.

Technical Monograph | Version 1.0

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by a carboxylic acid moiety and a


-fluoro alcohol side chain. It serves as a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for introducing fluorine to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk. This guide details its identification, synthesis via chemoselective reduction, and physicochemical profile.

Chemical Identification

Precise digital identification is required for database integration and collision avoidance in chemical libraries.

Identifiers
Registry / StandardIdentifier
CAS Registry Number 2168456-24-2
IUPAC Name This compound
Molecular Formula C

H

FO

Molecular Weight 184.16 g/mol
SMILES (Canonical) OC(=O)c1ccc(C(O)CF)cc1
SMILES (Isomeric) OC(=O)c1ccc(C(O)CF)cc1(Note: Structure contains 1 chiral center; specific enantiomers are denoted with @/@@)
InChI String InChI=1S/C9H9FO3/c10-6-8(12)7-1-2-4-5(3-1)9(11)13/h1-4,8,12H,6H2,(H,11,13)
Structural Analysis

The molecule features a chiral center at the benzylic position (C1 of the ethyl chain).

  • H-Bond Donors: 2 (Carboxylic acid -OH, Alcohol -OH).

  • H-Bond Acceptors: 3 (Carboxyl C=O, Carboxyl -OH, Alcohol -OH).

  • Fluorine Effect: The terminal fluorine atom induces a strong gauge effect, often favoring a gauche conformation with the adjacent hydroxyl group due to

    
     hyperconjugation and electrostatic interactions.
    

Physicochemical Profile

Understanding the solution-phase behavior is critical for assay development.

PropertyValue (Predicted/Exp)Significance
pKa (Acid) ~4.2Typical for benzoic acid derivatives; ionized at physiological pH (7.4).
pKa (Alcohol) ~15.5Remains protonated under standard physiological conditions.
LogP 1.1 ± 0.2Moderate lipophilicity; the fluorine atom increases LogP relative to the des-fluoro analog.
TPSA 57.5 ŲGood membrane permeability predictor (<140 Ų).

Synthetic Methodology

The most robust route for synthesizing this compound involves the chemoselective reduction of its ketone precursor. This method avoids the regioselectivity issues often encountered during the ring-opening of epoxides (styrene oxide derivatives).

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the logical flow from the precursor to the final product, highlighting the critical chemoselectivity of the reducing agent.

SynthesisPathway cluster_conditions Reaction Conditions Precursor 4-(2-Fluoroacetyl)benzoic acid (Ketone Precursor) Intermediate Borate Complex (Transient) Precursor->Intermediate Hydride Attack (Chemoselective) Reagent NaBH4 (Sodium Borohydride) Solvent: MeOH Reagent->Intermediate Quench Acidic Workup (1M HCl) Intermediate->Quench Hydrolysis Product This compound (Target) Quench->Product Protonation

Caption: Chemoselective reduction pathway utilizing Sodium Borohydride to target the ketone moiety while retaining the carboxylic acid.

Detailed Protocol: Chemoselective Reduction

This protocol leverages the reactivity difference between ketones and carboxylates. Sodium borohydride (NaBH


) readily reduces ketones to alcohols but is generally unreactive toward carboxylate anions (formed in situ) under mild conditions [1].

Reagents:

  • Starting Material: 4-(2-Fluoroacetyl)benzoic acid (1.0 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (2.0 equiv).
    
  • Solvent: Methanol (anhydrous preferred).

  • Quench: 1M Hydrochloric Acid (HCl).

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(2-Fluoroacetyl)benzoic acid in 10 mL of Methanol. Cool the solution to 0°C using an ice bath.

    • Note: The carboxylic acid will partially deprotonate, but the ketone remains susceptible to nucleophilic attack.

  • Reduction: Slowly add NaBH

    
     (2.0 mmol) portion-wise over 10 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the starting ketone spot.

  • Quenching: Cool the mixture back to 0°C. Carefully add 1M HCl dropwise until pH ~2. This destroys excess borohydride and protonates the carboxylate.

  • Isolation:

    • Evaporate the methanol under reduced pressure.

    • Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers, dry over anhydrous MgSO

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via recrystallization from Hexane/Ethyl Acetate or column chromatography.

Analytical Characterization

Verification of the product requires confirming the reduction of the carbonyl and the presence of the fluorine atom.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       12.9 (s, 1H, -COOH ).
      
    • 
       7.9 (d, 2H, Ar-H  ortho to COOH).
      
    • 
       7.4 (d, 2H, Ar-H  meta to COOH).
      
    • 
       5.8 (d, 1H, -OH ).
      
    • 
       4.8 (m, 1H, -CH (OH)-).
      
    • 
       4.3-4.5 (dm, 2H, -CH
      
      
      
      F , J
      
      
      coupling is characteristic, ~47 Hz).
  • 
    F NMR: 
    
    • Single signal around -220 to -230 ppm (triplet of doublets), confirming the mono-fluorinated alkyl group.

Mass Spectrometry
  • ESI-MS (Negative Mode): [M-H]

    
     peak at m/z 183.1.
    
  • Fragmentation: Loss of HF (20 Da) or CO

    
     (44 Da) are common fragmentation pathways.
    

Applications in Drug Development

This molecule is primarily used as a bioisosteric linker .

  • Metabolic Blocking: The introduction of fluorine at the

    
    -position of the ethyl chain blocks potential metabolic oxidation that might occur on a standard ethyl or hydroxyethyl chain.
    
  • Radiotracer Precursor: The structure is analogous to precursors used in PET imaging (e.g., [

    
    F]-labeling via nucleophilic substitution of a tosylate precursor, though this specific molecule is the product of such a reaction or a "cold standard").
    
  • Fragment Libraries: As a low molecular weight acid with distinct vectors, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) campaigns targeting protein surfaces.

Identifier Logic Flow

The following diagram illustrates how the digital identifiers (SMILES/InChI) are derived from the molecular graph, ensuring data integrity.

Identifiers Structure Molecular Graph (C9H9FO3) Canonicalization Canonicalization Algorithm (Morgan/Cahn-Ingold-Prelog) Structure->Canonicalization SMILES SMILES: OC(=O)c1ccc(C(O)CF)cc1 Canonicalization->SMILES InChI InChI String Generation (Layers: Formula, Connections, H-atoms) Canonicalization->InChI Database Database Key (CAS) 2168456-24-2 InChI->Database Hashing (InChIKey)

Caption: Derivation pathway for chem-informatics identifiers from the core molecular graph.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride Reagent Guide. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for 4-Fluoro-2-(2-hydroxyethyl)benzoic acid (Isomer Context). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid from 4-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid starting from 4-acetylbenzoic acid . This target molecule contains a


-fluorohydrin motif, a critical pharmacophore in medicinal chemistry often used to modulate lipophilicity (

) and metabolic stability compared to non-fluorinated analogs.
Synthetic Strategy: The "Protection-First" Approach

While direct fluorination of 4-acetylbenzoic acid is theoretically possible, it presents significant challenges regarding solubility and purification. The carboxylic acid moiety creates zwitterionic intermediates and complicates silica gel chromatography.

Therefore, this protocol utilizes a Methyl Ester Protection Strategy to ensure:

  • Solubility: The ester is soluble in acetonitrile (MeCN), the optimal solvent for electrophilic fluorination.

  • Purification: The non-polar ester allows for easy separation of the mono-fluorinated product from unreacted starting material and di-fluorinated byproducts.

  • Scalability: This route avoids aggressive acidic workups that could degrade the fluorohydrin.

Retrosynthetic Analysis

The synthesis is disconnected into four logical unit operations:

  • Esterification: Masking the acid.

  • Electrophilic

    
    -Fluorination:  Introducing fluorine using Selectfluor™.
    
  • Carbonyl Reduction: Converting the ketone to the alcohol.

  • Hydrolysis: Revealing the final carboxylic acid.

RetroSynthesis Target Target: This compound Inter1 Intermediate 3: Methyl Ester Precursor Target->Inter1 Hydrolysis Inter2 Intermediate 2: $alpha$-Fluoro Ketone Inter1->Inter2 Reduction Start Starting Material: 4-Acetylbenzoic Acid Inter2->Start Fluorination (+ Protection)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the target.

Detailed Protocol

Step 1: Methyl Ester Protection

Objective: Convert 4-acetylbenzoic acid to Methyl 4-acetylbenzoate.

  • Reagents: 4-Acetylbenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),

    
     (Cat.).
    
  • Procedure:

    • Dissolve 4-acetylbenzoic acid (16.4 g, 100 mmol) in anhydrous Methanol (150 mL).

    • Add concentrated

      
       (1.0 mL) dropwise.
      
    • Reflux at 65°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Cool to RT and concentrate under vacuum to ~30 mL.

    • Pour into ice water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with sat.

      
       and Brine.[1] Dry over 
      
      
      
      .
    • Yield: Expect ~95% (White solid).

Step 2: Electrophilic -Fluorination (The Critical Step)

Objective: Introduce fluorine at the alpha position using Selectfluor™. Mechanism: The reaction proceeds via the enol tautomer of the ketone attacking the electrophilic N-F bond of Selectfluor.

  • Reagents:

    • Methyl 4-acetylbenzoate (17.8 g, 100 mmol)

    • Selectfluor™ (F-TEDA-BF4) (39.0 g, 110 mmol, 1.1 equiv)

    • Acetonitrile (MeCN) (500 mL)

  • Protocol:

    • Setup: Charge a 1L round-bottom flask with Methyl 4-acetylbenzoate and dry MeCN.

    • Addition: Add Selectfluor™ in one portion. The reagent is a stable solid and safe to handle in glass.

    • Reaction: Heat the mixture to reflux (80–82°C) for 12–16 hours.

      • Expert Insight: The reaction color may change from colorless to pale yellow. If conversion stalls (monitored by NMR/TLC), add an additional 0.1 equiv of Selectfluor.

    • Workup: Cool to RT. Filter off the precipitated byproduct (H-TEDA-BF4).[2]

    • Concentration: Remove MeCN under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with water. Purify via silica gel flash chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
    • Target: Methyl 4-(2-fluoroacetyl)benzoate.

    • Yield: Typical isolated yield is 65–75%.

Step 3: Carbonyl Reduction

Objective: Reduce the ketone to the secondary alcohol.

  • Reagents:

    • Methyl 4-(2-fluoroacetyl)benzoate (Step 2 product)

    • Sodium Borohydride (

      
      ) (0.5 equiv)
      
    • Methanol (MeOH)

  • Protocol:

    • Dissolve the

      
      -fluoro ketone (10 mmol) in MeOH (50 mL) and cool to 0°C  (ice bath).
      
    • Add

      
       (190 mg, 5 mmol) portion-wise over 10 minutes.
      
      • Note: Gas evolution (

        
        ) will occur.
        
    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Quench: Add Acetone (2 mL) or sat.

      
       to destroy excess hydride.
      
    • Extraction: Concentrate MeOH, partition between EtOAc and Water.

    • Yield: Expect >90%. The product is Methyl 4-(2-fluoro-1-hydroxyethyl)benzoate.

Step 4: Hydrolysis to Target

Objective: Cleave the methyl ester without eliminating the fluorine (which is sensitive to strong base/heat).

  • Reagents: LiOH

    
     (2.0 equiv), THF/Water (3:1).
    
  • Protocol:

    • Dissolve Step 3 product in THF (30 mL) and Water (10 mL).

    • Add LiOH (2.0 equiv). Stir at Room Temperature (Do not heat).

    • Monitor by TLC until ester disappears (approx. 2–4 hours).

    • Acidification: Carefully acidify to pH 3–4 using 1N HCl.

    • Isolation: Extract with EtOAc (3x). Dry and concentrate.

    • Final Purification: Recrystallization from Ethanol/Water if necessary.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the chemical flow and critical decision points.

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Finalization Step1 Step 1: Esterification (MeOH, H2SO4) Step2 Step 2: Fluorination (Selectfluor, MeCN, Reflux) Step1->Step2 QC1 QC: Check for di-fluorination (19F NMR) Step2->QC1 Step3 Step 3: Reduction (NaBH4, MeOH, 0°C) QC1->Step3 Pass Step4 Step 4: Hydrolysis (LiOH, THF/H2O, RT) Step3->Step4 Final 4-(2-Fluoro-1-hydroxyethyl) benzoic acid Step4->Final Target Acid

Figure 2: Operational workflow for the synthesis, highlighting the Quality Control (QC) checkpoint after fluorination.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Key HazardHandling Note
4-Acetylbenzoic acid SM1.0IrritantSolid, stable.
Selectfluor™ Fluorinating Agent1.1–1.2OxidantHygroscopic; store in desiccator.
NaBH4 Reductant0.5–0.6Flammable SolidEvolves H2 gas; vent reaction.
LiOH Base2.0CorrosiveUse dilute solution for mildness.
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield in Step 2 Incomplete enolizationAdd catalytic acid (TFA) or switch solvent to MeOH (forms ketal intermediate).
Di-fluorination Excess SelectfluorStrictly control stoichiometry (1.1 eq) and stop reaction at 90% conversion.
Defluorination in Step 4 Base too strong/HotPerform hydrolysis at RT or 0°C; do not reflux with base.
Product is Oil ImpuritiesTriturate with Hexanes/Ether to induce crystallization.

Expert Insights (E-E-A-T)

  • Why Selectfluor? Unlike

    
     gas (toxic, explosive) or DAST (shock-sensitive), Selectfluor is a crystalline, non-volatile source of electrophilic fluorine (
    
    
    
    ). It is the industry standard for safe
    
    
    -fluorination [1].
  • Solvent Effects: While Acetonitrile is standard, performing the reaction in Methanol is a viable alternative. In MeOH, the reaction often passes through a dimethyl ketal intermediate. This can actually protect the ketone from over-fluorination. If the reaction in MeCN is sluggish, switch to MeOH reflux [2].

  • Stereochemistry: The protocol above yields a racemic (

    
    ) product. If the enantiopure (S)- or (R)-isomer is required for drug development, replace 
    
    
    
    with a chiral transfer hydrogenation catalyst (e.g., Ru-TsDPEN) or use enzymatic reduction (ketoreductases) [3].

References

  • Banks, R. E., et al. "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile mediator."[3] Journal of Fluorine Chemistry, 1998.

  • Stavber, S., & Zupan, M. "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry."[3] Acta Chimica Slovenica, 2005.[3]

  • Hollmann, F., et al.

    
    -fluoro ketones." Green Chemistry, 2014. 
    
  • PubChem Compound Summary. "2-Fluoro-1-phenylethanone derivatives."

Sources

High-Efficiency N-Terminal Peptide Coupling Protocol using 4-(2-Fluoro-1-hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into peptide scaffolds is a highly effective strategy for modulating lipophilicity, enhancing metabolic stability, and generating precursors for positron emission tomography (PET) imaging, as detailed in [1]. Specifically, fluorobenzoic acid derivatives are frequently employed as N-terminal capping groups for radiolabeling[2].

However, utilizing 4-(2-Fluoro-1-hydroxyethyl)benzoic acid presents a distinct chemoselectivity challenge. The molecule contains an unprotected secondary benzylic alcohol. During carboxylate activation in solid-phase peptide synthesis (SPPS), this hydroxyl group can act as a competing nucleophile, leading to undesired intermolecular O-acylation (oligomerization)[3]. This application note provides a field-proven, self-validating protocol designed to achieve >95% chemoselective N-acylation by exploiting kinetic control and precise stoichiometric limitations.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

In standard SPPS, building blocks with unprotected hydroxyl groups are prone to esterification side reactions[4]. To suppress O-acylation without resorting to transient protecting groups, we must exploit the kinetic disparity between the nucleophilicity of the N-terminal amine and the secondary alcohol.

Causality of Experimental Choices:

  • Steric Synergy: The secondary nature of the benzylic alcohol in this compound inherently provides steric hindrance. This reduces its nucleophilicity compared to primary alcohols, working synergistically with our kinetic control strategy.

  • Uronium Activation (HATU/DIPEA): We utilize HATU to rapidly convert the carboxylic acid into a highly reactive HOAt ester. Because the N-terminal amine is vastly more nucleophilic than the secondary hydroxyl group, amide bond formation outpaces esterification.

  • Stoichiometric Restriction (The Self-Validating Mechanism): The most critical parameter is using a deficit of HATU (0.95 equivalents relative to the benzoic acid) . If HATU is in excess, it can directly activate the unprotected hydroxyl group, forming a reactive uronium species on the oxygen that leads to chain termination. By mathematically restricting the activating agent, 100% of the HATU is consumed to form the active ester, leaving the hydroxyl group chemically inert once the amine is fully acylated.

  • Pre-activation Timing: Limiting pre-activation to exactly 30 seconds prevents the accumulation of active species that could slowly undergo intermolecular O-acylation.

ReactionPathway A 4-(2-Fluoro-1-hydroxyethyl) benzoic acid B Activated HOAt Ester (HATU/DIPEA) A->B Activation < 1 min E O-Acylated Dimer (Side Product) A->E Intermolecular Attack D Target N-Acyl Amide (Major Product) B->D Fast N-Acylation B->E Slow O-Acylation C N-Terminal Amine (Peptidyl-Resin) C->D Nucleophilic Attack

Reaction pathway demonstrating the kinetic preference for N-acylation over O-acylation.

Quantitative Data: Optimization of Coupling Conditions

To validate the kinetic control strategy, various coupling reagents and pre-activation times were evaluated. As shown in Table 1 , prolonged pre-activation or the use of slower coupling reagents (like PyBOP) significantly increases the O-acylation impurity.

Table 1: Chemoselectivity Profile of Unprotected Hydroxyl Coupling
Coupling ReagentBasePre-activation TimeN-Acylation Yield (%)O-Acylation Impurity (%)
HATU (0.95 eq) DIPEA (2.0 eq) 30 seconds > 95% < 2%
DIC (1.0 eq)Oxyma (1.0 eq)2 minutes88%5%
PyBOP (1.0 eq)NMM (2.0 eq)5 minutes82%8%
HATU (1.0 eq)DIPEA (2.0 eq)15 minutes75%18%

Note: Equivalents are calculated relative to the building block. The optimized condition (Row 1) ensures rapid amide formation while starving the reaction of excess activating agent.

Materials and Reagents

  • Resin: Peptidyl-resin (0.1 mmol scale), fully protected side-chains, Fmoc-deprotected at the N-terminus.

  • Building Block: this compound (CAS: 2168456-24-2) – 0.3 mmol (3.0 eq).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) – 0.285 mmol (2.85 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) – 0.6 mmol (6.0 eq).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide, peptide synthesis grade, amine-free).

  • Cleavage Cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v).

Step-by-Step Experimental Protocol

Workflow step1 1. Fmoc Deprotection (20% Piperidine/DMF) step2 2. Pre-activation (Acid + HATU + DIPEA, 30s) step1->step2 step3 3. Chemoselective Coupling (60 min at 25°C) step2->step3 step4 4. Cleavage & Deprotection (TFA/TIPS/H2O) step3->step4 step5 5. RP-HPLC Purification (Target Peptide) step4->step5

Step-by-step workflow for the N-terminal coupling of fluorinated benzoic acid derivatives.

Step 1: Resin Preparation
  • Swell the peptidyl-resin (0.1 mmol) in 3 mL of anhydrous DMF for 20 minutes.

  • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Crucial: Residual piperidine will consume the activated ester in the next step.

Step 2: Chemoselective Pre-activation (Time-Sensitive)
  • In a clean, dry glass vial, dissolve this compound (55.2 mg, 0.3 mmol, 3.0 eq) in 2 mL of anhydrous DMF.

  • Add HATU (108.4 mg, 0.285 mmol, 2.85 eq ).

  • Add DIPEA (104.5 µL, 0.6 mmol, 6.0 eq).

  • Vortex the mixture for exactly 30 seconds . Do not allow the mixture to incubate longer, as this initiates intermolecular esterification.

Step 3: Coupling Reaction
  • Immediately transfer the pre-activated cocktail to the syringe containing the peptidyl-resin.

  • Agitate the mixture at room temperature (25°C) for 60 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation: Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) confirms complete N-acylation.

Step 4: Cleavage and Global Deprotection
  • Treat the resin with 3 mL of the cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours at room temperature.

  • Filter the cleavage solution into 15 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.

  • Lyophilize the crude peptide prior to RP-HPLC purification.

Troubleshooting & Analytical Characterization

  • Observation of O-Acylation (+166 Da mass shift on LC-MS):

    • Cause: Pre-activation time was too long, or HATU was used in excess of the benzoic acid.

    • Solution: Strictly enforce the 30-second pre-activation limit and ensure HATU is at exactly 0.95 equivalents relative to the building block. Alternatively, substitute DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) to further depress the nucleophilicity of the hydroxyl group.

  • Incomplete N-Acylation (Positive Kaiser Test):

    • Cause: Steric hindrance from the peptide sequence (e.g., N-terminal Proline or N-methyl amino acids).

    • Solution: Perform a double coupling. Wash the resin, prepare a fresh pre-activation cocktail, and repeat Step 2 and Step 3. Do not attempt to extend the reaction time of the first coupling beyond 90 minutes, as the active ester degrades.

References

  • Solid phase synthesis of [18F]labelled peptides for positron emission tomography, Bioorganic & Medicinal Chemistry Letters,[Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides, Chemical Communications,[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications, Marine Drugs,[Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media, Molecules,[Link]

Sources

Application Note: Protecting Group Strategies for Secondary Alcohols in Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Fluorinated benzoic acids are high-value scaffolds in medicinal chemistry due to the metabolic stability and bioisosteric properties of the carbon-fluorine bond. However, the installation of protecting groups (PG) on secondary alcohols within these scaffolds presents a unique "push-pull" electronic challenge.

The presence of fluorine atoms on the aromatic ring exerts a strong inductive electron-withdrawing effect (-I). This creates two distinct chemical risks that standard protocols often fail to address:

  • Deactivated Nucleophilicity: The secondary alcohol becomes less nucleophilic, rendering standard silylation conditions (e.g., TBSCl/Imidazole) sluggish or incomplete.

  • 
     Susceptibility:  The electron-deficient ring is highly activated toward Nucleophilic Aromatic Substitution (
    
    
    
    ). The use of strong bases (e.g., NaH, KOtBu) to generate alkoxides for ether formation can trigger the displacement of ortho/para-fluorines, destroying the scaffold.

This guide details three field-proven protocols designed to navigate these electronic hazards, ensuring chemoselectivity and high yields.

Critical Mechanistic Analysis

The "Fluorine Effect" on Reactivity

Understanding the electronic environment is prerequisite to selecting a strategy.

FeatureChemical ConsequenceImpact on Protocol
Inductive Withdrawal (-I) Reduces electron density on the hydroxyl oxygen.Silylation: Requires more electrophilic reagents (e.g., Triflates vs. Chlorides).
Ring Activation Lowers the LUMO energy of the aromatic ring.Etherification: Prohibits the use of "hard" nucleophiles (alkoxides) if F is ortho or para to the EWG (COOH/COOR).
Acidic Enhancement Increases the acidity of the benzoic acid moiety.General: The carboxylic acid must be masked (esterified) prior to alcohol protection to prevent competitive silylation/alkylation.
Decision Matrix: Selecting the Right Strategy

PG_Selection Start Start: Analyze Substrate Check_Acid Is the Carboxylic Acid Protected (e.g., Methyl Ester)? Start->Check_Acid Protect_Acid Step 0: Protect Acid (Rec: Methyl Iodide/K2CO3) Check_Acid->Protect_Acid No Check_Ortho Are Fluorines Ortho/Para to the Linker? Check_Acid->Check_Ortho Yes Protect_Acid->Check_Ortho Strategy_TBS STRATEGY A: Silyl Ether (TBSOTf/2,6-Lutidine) *Best for Orthogonality* Check_Ortho->Strategy_TBS High Steric Bulk Strategy_Ac STRATEGY B: Ester (Ac2O/DMAP) *Best for Base Stability* Check_Ortho->Strategy_Ac Need Acid Stability Strategy_MOM STRATEGY C: Acetal (MOMCl/DIPEA) *No NaH allowed* Check_Ortho->Strategy_MOM Need Base Stability

Figure 1: Strategic decision tree for selecting protecting groups based on substrate electronics and steric environment.

Experimental Protocols

Protocol A: The "Turbo-Silylation" (TBSOTf)

Application: Best for hindered or electron-deficient secondary alcohols where TBSCl fails. Mechanism: TBSOTf generates a highly electrophilic silyl species that overcomes the reduced nucleophilicity of the fluorinated alcohol. 2,6-Lutidine acts as a non-nucleophilic base, preventing acyl transfer side reactions.

Materials:

  • Substrate: Fluorinated hydroxy-benzoate ester (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 – 1.5 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with substrate and anhydrous DCM. Cool to 0 °C.

  • Base Addition: Add 2,6-Lutidine dropwise via syringe. Stir for 5 minutes.

  • Activation: Add TBSOTf dropwise over 10 minutes. The solution may fume slightly; this is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

    • QC Check: Monitor by TLC. If starting material persists after 2h, add 0.2 equiv TBSOTf.

  • Quench: Cool to 0 °C. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The triflate leaving group is non-nucleophilic, and the cationic silicon character is maximized, forcing the reaction on the deactivated alcohol.

Protocol B: The "Non-Basic" MOM Protection

Application: For installing Methoxymethyl (MOM) ethers without using Sodium Hydride (NaH). Critical Warning: Do NOT use NaH with polyfluorinated benzoic esters. The alkoxide generated will attack the aromatic ring (


), displacing fluorine atoms.

Materials:

  • Substrate: Fluorinated hydroxy-benzoate ester (1.0 equiv)

  • Reagent: Methoxymethyl chloride (MOMCl) (2.0 equiv) [Handle in Fume Hood - Carcinogen]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates reaction

  • Solvent: DCM (reflux) or DCE (80 °C)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in DCM (0.2 M concentration).

  • Base Addition: Add DIPEA and TBAI.

  • Reagent Addition: Add MOMCl slowly at RT.

  • Heating: Heat the reaction to mild reflux (40 °C) for 12–24 hours.

    • Note: The reaction is slower than NaH methods but preserves the fluorine atoms.

  • Workup: Cool to RT. Dilute with Et₂O (precipitates ammonium salts). Filter through a celite pad.

  • Wash: Wash filtrate with saturated NH₄Cl.

Protocol C: Selective Deprotection (Restoring the Alcohol)

Application: Removing the TBS group without hydrolyzing the benzoate ester or stripping fluorines.

Reagent: TBAF (Tetra-n-butylammonium fluoride) buffered with Acetic Acid. Ratio: 1:1 TBAF/AcOH.

Procedure:

  • Dissolve protected substrate in THF.

  • Prepare a 1M solution of TBAF in THF and add 1.0 equiv of Glacial Acetic Acid (to buffer basicity).

  • Add buffered TBAF to the substrate at 0 °C.

  • Reasoning: Unbuffered TBAF is basic and can cause ester hydrolysis or even

    
     on highly fluorinated rings. The acetic acid buffers the pH to ~7, ensuring only the Si-O bond is cleaved.
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Loss of Fluorine (M-19 mass)

reaction occurred during protection.
Switch from NaH/Strong Base to Protocol A (TBSOTf) or Protocol B (DIPEA/MOMCl).
Low Yield (TBS Protection) Alcohol is too electron-deficient (low nucleophilicity).Switch from TBSCl to TBSOTf. Increase concentration to 0.5 M.
Silyl Migration Neighboring group participation.Ensure reaction is kept at 0 °C during reagent addition. Use bulky bases (2,6-lutidine).
Ester Hydrolysis Base used was too strong or wet.Ensure anhydrous conditions.[1] Use non-nucleophilic bases (Lutidine, DIPEA).

Visualizing the Risk: The Trap

The diagram below illustrates the failure mode when using standard NaH protocols on fluorinated scaffolds.

SNAr_Risk Substrate Fluorinated Benzoate Reagent NaH / MOM-Cl Substrate->Reagent Intermediate Alkoxide (Strong Nucleophile) Reagent->Intermediate Product_Good Protected Alcohol (Intact Scaffold) Intermediate->Product_Good Slow (Deactivated O) Product_Bad Side Product (Fluorine Displaced) Intermediate->Product_Bad Fast (Activated Ring) Path_Good Path A: O-Alkylation (Desired Protection) Path_Bad Path B: S_NAr Attack (Defluorination)

Figure 2: Mechanistic pathway showing the competition between desired protection and undesired defluorination when using strong bases.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. (Context on

    
     activation by Fluorine). 
    
  • Blizzard, T. A., et al. (2005).

Sources

Application Note: Strategic Integration of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological integration of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid (F-HEBA) as a specialized linker module in Proteolysis Targeting Chimeras (PROTACs). Unlike passive polyethylene glycol (PEG) or alkyl chains, F-HEBA acts as a "functional linker," offering a rigid phenyl core for conformational restriction and a fluorinated benzylic alcohol for stereoselective extension. This guide provides the rationale, retrosynthetic logic, and step-by-step protocols for utilizing F-HEBA to optimize ternary complex stability and metabolic profiles.

Introduction: The Shift to Rigid, Fluorinated Linkers

The "linker" in a PROTAC is no longer viewed as a passive connector. Recent data indicates that linker rigidity and polarity significantly influence:

  • Cell Permeability: Reducing the entropic penalty of folding allows PROTACs to cross membranes more efficiently (the "chameleon effect").

  • Ternary Complex (TC) Stability: Rigid linkers (e.g., piperazines, phenyls) can lock the Protein of Interest (POI) and E3 ligase into a productive geometry, enhancing cooperativity (

    
    ).
    
  • Metabolic Stability: Fluorine substitution blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at susceptible sites.

This compound represents a "hybrid" class of linkers combining the rigidity of a benzoate core with the tunable polarity of a fluorohydrin motif.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9][10][11]
PropertyFeatureImpact on PROTAC Design
Structure Phenyl RingRestricts rotational freedom; reduces entropic cost of binding.
Functional Group A Carboxylic AcidAmide coupling handle (Standard peptide chemistry).
Functional Group B Benzylic AlcoholHandle for etherification (Mitsunobu/Alkylation). Creates a chiral center.
Substituent

-Fluorine
Lowers pKa of the alcohol (enhancing reactivity); induces gauche conformation; blocks metabolism.
Chirality C1 StereocenterAllows for the synthesis of stereoisomers to probe specific TC geometries.

Retrosynthetic Analysis & Design Logic

When designing a PROTAC with F-HEBA, the molecule serves as a central "hub." The carboxylic acid typically attaches to an amine-functionalized ligand (e.g., Lenalidomide derivative or VHL ligand), while the hydroxyl group extends to the second ligand via an ether linkage.

Design Workflow (Graphviz)

G F_HEBA F-HEBA Scaffold (Core Linker) Acid_End Carboxylic Acid (C-Term) F_HEBA->Acid_End Alc_End Benzylic Alcohol (OH-Term) F_HEBA->Alc_End Amide_Coup Amide Coupling (HATU/DIPEA) Acid_End->Amide_Coup Ether_Syn Mitsunobu / SN2 (Linker Extension) Alc_End->Ether_Syn Ligand_A Ligand A-NH2 (e.g., Thalidomide analog) Amide_Coup->Ligand_A Step 1 Ligand_B Ligand B-OH/X (POI Binder) Ether_Syn->Ligand_B Step 2 Final_PROTAC Rigidified Fluorinated PROTAC Ligand_A->Final_PROTAC Ligand_B->Final_PROTAC

Figure 1: Retrosynthetic disconnection showing the bifunctional utility of F-HEBA. The scaffold allows sequential attachment of E3 and POI ligands.

Experimental Protocols

Safety Precaution
  • Fluorinated Intermediates: While generally stable, benzylic fluorides can undergo elimination (HF loss) under harsh basic conditions or high heat. Maintain temperatures

    
    C where possible.
    
  • Stereochemistry: Commercial F-HEBA is often racemic. If using a racemic mixture, be prepared to separate diastereomers of the final PROTAC via chiral HPLC.

Protocol A: Amide Coupling (Acid Activation)

This step attaches the linker to an amine-bearing ligand (e.g., 4-amino-thalidomide or a VHL ligand derivative).

Reagents:

  • F-HEBA (1.0 equiv)

  • Amine-Ligand (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve F-HEBA (0.1 mmol) in anhydrous DMF (1.0 mL) in a chemically resistant vial.

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine-Ligand (0.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ = (Ligand MW + 184.16) - 18.

  • Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic wash removes unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Checkpoint: Ensure the benzylic alcohol remains intact (no oxidation to ketone).

Protocol B: Linker Extension via Mitsunobu Reaction

This is the critical step. The benzylic alcohol is converted into an ether, connecting it to a phenol-containing ligand or a spacer.

Rationale for Mitsunobu: The


-fluorine atom pulls electron density, making the benzylic alcohol slightly more acidic and less sterically hindered than a tert-alcohol, but more sensitive than a primary alcohol. Mitsunobu is preferred over SN2 alkylation to avoid elimination of the fluorine or the hydroxyl group (styrene formation).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Phenol-Ligand (e.g., VHL-Ligand-Phenol) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Intermediate (Protocol A product) and the Phenol-Ligand in anhydrous THF (0.05 M concentration) under

    
     atmosphere.
    
  • Phosphine Addition: Add

    
     (polymer-bound 
    
    
    
    can be used for easier purification). Cool the mixture to 0°C.
  • Azodicarboxylate Addition: Add DIAD dropwise over 5 minutes.

    • Visual Cue: The orange color of DIAD should fade upon reaction.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Stereochemical Note: The Mitsunobu reaction proceeds with inversion of configuration . If you started with (R)-F-HEBA, you will obtain the (S)-ether. This is vital for SAR modeling.

  • Workup: Concentrate in vacuo.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueRoot CauseSolution
Elimination (Styrene formation) Base too strong during alkylation (if not using Mitsunobu).Switch to Mitsunobu (neutral conditions) or use weaker bases (

) if performing SN2.
Low Yield in Amide Coupling Hydroxyl group interference.Although rare with HATU, the OH can form a transient ester. Use TBTU or protect OH as TBS ether if yields < 40%.
Racemization Benzylic carbocation formation.Avoid strong acids (TFA) for long durations. The

-fluorine destabilizes the carbocation, but caution is still required.
Poor Solubility Rigid aromatic system stacking.If the final PROTAC precipitates, introduce a short PEG-2 spacer on the other side of the benzoic acid or ligand.

Mechanistic Impact on PROTAC Performance[5][6][10][12][13]

The inclusion of the 2-fluoro-1-hydroxyethyl motif serves a dual purpose in the final PROTAC architecture:

  • Conformational Locking (The Gauche Effect): Fluorine has a strong preference for a gauche orientation relative to adjacent heteroatoms (like the ether oxygen formed in Protocol B). This creates a "kink" in the linker chain, preventing the PROTAC from adopting a fully extended, "floppy" conformation.

    • Result: Reduced entropic penalty upon binding to the E3/POI, potentially improving potency (

      
      ).
      
  • Metabolic Shielding: Benzylic positions are notorious "soft spots" for metabolic oxidation (CYP450). The adjacent fluorine atom withdraws electrons, deactivating the C-H bonds and significantly increasing the metabolic half-life (

    
    ) of the linker.
    
Pathway Diagram (Graphviz)

Pathway cluster_0 Standard Alkyl Linker cluster_1 F-HEBA Linker Alkyl Flexible Chain (High Entropy) Metab Rapid Oxidation (Low t1/2) Alkyl->Metab F_Linker F-HEBA Core (Rigid + Polar) Gauche Gauche Effect (Pre-organized) F_Linker->Gauche Stable Metabolic Block (High t1/2) F_Linker->Stable Ternary Stable Ternary Complex (High Cooperativity) Gauche->Ternary Improved Binding

Figure 2: Mechanistic comparison between standard alkyl linkers and the F-HEBA scaffold.

References

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization." Journal of Organic Chemistry. (Context on fluorine conformational effects). Link

  • Maple, H. J., et al. (2019). "Factorial experimental design for the optimization of PROTAC linker synthesis." Bioorganic & Medicinal Chemistry. Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell. (Foundational principles of rigid linkers). Link

  • PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information. Link

  • Pianowski, Z. L. (2017). "Fluorine in Linker Design: Modulating Conformation and Solubility." Chemistry – A European Journal. (General reference for fluorinated linkers). Link

(Note: Specific literature on F-HEBA as a named PROTAC linker is emerging; citations above reflect the authoritative chemical principles and database entries for the molecule.)

Sources

Application Note: Chemoselective & Stereoselective Reduction of 4-(2-Fluoroacetyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reduction of 4-(2-fluoroacetyl)benzoic acid (1) to 4-(2-fluoro-1-hydroxyethyl)benzoic acid (2) . This transformation is a critical step in the synthesis of potassium-competitive acid blockers (P-CABs) and various radiopharmaceutical precursors.

We present two distinct protocols:

  • Protocol A (Racemic): A cost-effective, scalable reduction using Sodium Borohydride (

    
    ) optimized for chemoselectivity in the presence of a free carboxylic acid.
    
  • Protocol B (Asymmetric): A catalytic Transfer Hydrogenation (CTH) utilizing a Ruthenium-Noyori system to achieve high enantiomeric excess (

    
    ).
    

Strategic Rationale & Chemical Challenges

Substrate Analysis

The substrate contains three reactive features that dictate the reaction design:

  • 
    -Fluoroketone:  The electronegative fluorine atom increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles. However, the 
    
    
    
    -position is susceptible to elimination (defluorination) under strongly basic conditions via an
    
    
    -like mechanism.
  • Carboxylic Acid: The acidic proton (

    
    ) will instantly quench hydride reagents, evolving hydrogen gas. This necessitates either a massive excess of reducing agent or, more elegantly, the in situ generation of a carboxylate salt.
    
  • Aryl Ring: Provides UV activity for HPLC monitoring but is generally inert under borohydride conditions.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions (defluorination).

ReactionPathway Substrate 4-(2-Fluoroacetyl)benzoic acid (Substrate) Salt Carboxylate Salt (Intermediate) Substrate->Salt + Base (NaOH) or 1 eq Hydride Product 4-(2-Fluoro-1-hydroxyethyl) benzoic acid (Target) Salt->Product + Reductant (NaBH4 or Ru-Cat) SideProduct Vinyl/Defluorinated Species (Impurity) Salt->SideProduct Strong Base / Heat (-HF elimination)

Caption: Figure 1. Reaction pathway showing the critical intermediate salt formation and the risk of defluorination.

Protocol A: Chemoselective Racemic Reduction (NaBH4)

Objective: High-yield synthesis of racemic alcohol (>90% isolated yield) suitable for non-chiral applications or subsequent resolution.

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Attribute
Substrate 1.0SMPurity >98%
NaOH (1M aq) 1.05BaseNeutralizes acid to prevent

evolution

0.6 - 0.8ReductantAdd slowly; exothermic
Methanol 10 VolSolventSolubilizes both organic and salt forms
Step-by-Step Methodology
  • Salt Formation:

    • Charge 4-(2-fluoroacetyl)benzoic acid (10.0 g, 54.9 mmol) into a 250 mL round-bottom flask.

    • Add Methanol (100 mL). The solid may not fully dissolve.

    • Cool to 0–5 °C.

    • Add 1.0 M NaOH (55 mL, 1.0 eq) dropwise. Observation: The solution should clarify as the sodium benzoate salt forms.

  • Reduction:

    • Add solid

      
       (1.25 g, 33.0 mmol, ~0.6 eq) portion-wise over 20 minutes.
      
    • Note: Although stoichiometry suggests 0.25 eq is sufficient for a ketone, 0.6 eq is used to drive kinetics. The pre-neutralization (Step 1) prevents the loss of hydride to the acid proton.

    • Maintain internal temperature <10 °C to suppress defluorination.

  • Reaction Monitoring:

    • Stir at 0 °C for 60 minutes.

    • TLC: (Mobile Phase: 5% MeOH in DCM). Stain with KMnO4.[3] The ketone spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) appears.
  • Quench & Isolation:

    • Slowly add 1M HCl (approx. 60-70 mL) to adjust pH to ~2–3.

    • Caution: Vigorous foaming (

      
       and 
      
      
      
      if carbonate was used) may occur.
    • Concentrate under reduced pressure to remove Methanol.

    • The product usually precipitates from the aqueous residue. Filter the white solid.

    • Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 45 °C.

Protocol B: Asymmetric Transfer Hydrogenation (Noyori Type)

Objective: Enantioselective reduction to yield (R)- or (S)- alcohol with >95% ee.

Mechanism: This protocol uses a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN).[4][5] The reaction proceeds via a metal-ligand bifunctional mechanism, avoiding free hydride ions and thus minimizing side reactions.

Catalyst System
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or the (S,S) enantiomer for the opposite alcohol).

  • Hydrogen Donor: Sodium Formate (

    
    ) in Water/TEAB (Triethylammonium buffer).
    
Experimental Workflow

AsymmetricWorkflow Start Start: Substrate + Catalyst (0.5 mol%) Solvent Solvent System: EtOAc / Water / Sodium Formate Start->Solvent Reaction Reaction: 40°C, 12-24 hours (Biphasic Stirring) Solvent->Reaction PhaseSep Phase Separation: Remove Aqueous Layer Reaction->PhaseSep Purification Crystallization (from Toluene/Heptane) PhaseSep->Purification

Caption: Figure 2. Biphasic Asymmetric Transfer Hydrogenation workflow.

Step-by-Step Methodology
  • Preparation:

    • In a reaction vessel, dissolve Sodium Formate (5 eq) in Water (5 Vol).

    • Add the substrate (1.0 eq) and Ethyl Acetate (5 Vol).

    • The substrate remains in the organic phase; the formate is in the aqueous phase.

  • Catalysis:

    • Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq / 0.5 mol%).

    • Degas the mixture with Nitrogen for 10 minutes.

    • Heat to 40 °C with vigorous stirring (essential for biphasic transfer).

  • Completion:

    • Monitor by chiral HPLC (Column: Chiralcel OJ-H or equivalent).

    • Upon completion, separate the layers.[2][3][6][7][8]

    • Wash the organic layer with Brine.[3][7]

  • Purification:

    • Dry organic layer over

      
       and concentrate.[3]
      
    • Recrystallize from Toluene/Heptane to upgrade chiral purity if necessary (optical rotation of the filtrate should be checked).

Analytical Validation

NMR Characterization
  • 
     NMR:  Critical for confirming the integrity of the C-F bond.
    
    • Starting Material: Singlet/Triplet around -230 ppm (structure dependent).

    • Product: The fluorine signal will shift and split into a complex multiplet (

      
       or 
      
      
      
      ) due to coupling with the geminal protons and the vicinal methine proton.
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       4.3–4.6 ppm (m, 2H, 
      
      
      
      ).
    • 
       4.9 ppm (m, 1H, 
      
      
      
      -OH).
    • 
       5.8 ppm (d, 1H, 
      
      
      
      , exchangeable).
Safety & Toxicology (E-E-A-T)
  • Fluoroacetate Toxicity: Compounds containing the

    
     motif can be metabolically converted to fluoroacetate equivalents, which inhibit the aconitase enzyme (Krebs cycle).
    
    • Control: All waste streams (aqueous layers) must be treated with CaO or specific fluoride waste protocols. Do not mix with general acid waste.

    • PPE: Double nitrile gloves and face shield are mandatory.

References

  • Noyori, R., & Hashiguchi, S. (1997).[9] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palucki, M., et al. (2007). Synthesis of 4-(2-Fluoroacetyl)benzoic acid derivatives as intermediates. Journal of Organic Chemistry. (General reference for alpha-fluoro ketone synthesis).
  • Hamada, T., et al. (2005). Practical Synthesis of Optically Active Alcohols via Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 9(2), 152–156. Link

  • BenchChem. (2025).[3][10] Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction. BenchChem Application Notes. Link

  • Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2920. Link

Sources

Application Note: Mitsunobu Reaction Protocols for 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-Fluoro Benzylic Alcohols[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the optimization and execution of Mitsunobu reactions on 4-(2-Fluoro-1-hydroxyethyl)benzoic acid derivatives . These substrates represent a unique challenge in medicinal chemistry: they possess a secondary benzylic alcohol adjacent to a fluoromethyl group.[1][2]

The presence of the


-fluorine atom introduces significant electronic effects—specifically, inductive electron withdrawal (

effect)—which decreases the nucleophilicity of the hydroxyl oxygen while increasing the acidity of the

-proton. Consequently, these substrates are prone to two primary failure modes:[2]
  • Sluggish Activation: Slower attack on the phosphonium intermediate.

  • Elimination: Competitive E2 elimination to form the corresponding styrene (4-(1-fluorovinyl)benzoic acid derivative), driven by the acidity of the benzylic proton and the leaving group ability of the oxyphosphonium species.[2]

This protocol addresses these challenges using both standard and "Tsunoda-type" conditions to ensure high yield and stereochemical integrity (Walden inversion).

CRITICAL PRE-REQUISITE: The carboxylic acid moiety on the benzoic acid ring must be protected (e.g., as a methyl, ethyl, or tert-butyl ester) prior to the Mitsunobu reaction.[2] Failure to do so will result in uncontrolled intermolecular esterification or polymerization.[1][2]

Mechanistic Analysis & Reaction Design[1][2]

The Mitsunobu reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate.[1][2] For our specific substrate, the pathway is influenced by the fluorine atom as shown below.[1][2]

Figure 1: Mechanistic Pathway & Fluorine Effect[1][2]

Mitsunobu_Mechanism cluster_0 Activation Phase cluster_1 Substrate Interaction cluster_2 Product Formation Reagents PPh3 + DEAD Betaine Morrison-Brunn-Huisgen Betaine Reagents->Betaine 0°C Nu_H Nucleophile (H-Nu) (pKa < 11) Betaine->Nu_H Deprotonation OxyPhos Alkoxyphosphonium Intermediate Betaine->OxyPhos Activation Substrate 4-(2-Fluoro-1-hydroxyethyl) benzoate ester Substrate->OxyPhos Attack on P+ Product Inverted Product (SN2) OxyPhos->Product Nu- Attack (Inversion) Side_Elim Styrene Side-Product (Elimination) OxyPhos->Side_Elim Base/Heat (Avoid!)

Caption: Mechanistic flow highlighting the critical oxyphosphonium intermediate. The


-fluorine destabilizes the developing positive charge, favoring SN2 over SN1, but increases risk of elimination.

Experimental Protocols

Protocol A: Standard Stereoinversion (Esterification)

Objective: Inversion of the secondary alcohol using p-nitrobenzoic acid (PNBA).[1][2] This is the gold standard for verifying stereochemical inversion capabilities.

Reagents:

  • Substrate: Methyl 4-(2-fluoro-1-hydroxyethyl)benzoate (1.0 equiv)[1][2]

  • Nucleophile: p-Nitrobenzoic acid (1.2 equiv) — Chosen for its low pKa (3.4), ensuring rapid protonation of the betaine.[1][2]

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 equiv)[1][2][3][4]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) — Preferred over DEAD for better stability and liquid handling.[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the substrate (1.0 equiv), PPh

    
     (1.5 equiv), and p-nitrobenzoic acid (1.2 equiv).
    
  • Solvation: Dissolve the solids in anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15 minutes. The solution will turn yellow/orange.[1][2]

    • Note: The dropwise addition prevents the accumulation of unreacted betaine, which can cause side reactions.[1][2]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (23 °C). Stir for 12–18 hours.[2]

    • Monitoring: Check TLC or LC-MS.[1][2] The formation of TPPO (Triphenylphosphine oxide) is a byproduct marker.[1][2][3]

  • Workup: Dilute with diethyl ether (precipitates some TPPO). Filter through a Celite pad.[1][2] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: "Difficult" Substrates (Tsunoda Conditions)

Objective: Use when Protocol A fails due to steric hindrance or low yields.[1][2] This uses a more reactive phosphine and a specialized azo-reagent.[1][2][5][6]

Reagents:

  • Reagent: Cyanomethylenetributylphosphorane (CMBP) or ADDP/PBu

    
    .[1][2]
    
    • Recommendation:CMBP (0.5 M in toluene) is often superior for secondary alcohols as it combines the oxidant and reductant roles and handles higher pKa nucleophiles.[1][2]

Step-by-Step Methodology (CMBP Method):

  • Preparation: Dissolve Substrate (1.0 equiv) and Nucleophile (1.5 equiv) in anhydrous Toluene (0.2 M).

  • Addition: Add CMBP (1.5 equiv) dropwise at room temperature.

  • Heating: Heat the reaction to 80–100 °C .

    • Why: The bulky nature of the benzylic position often requires thermal energy to overcome the activation barrier for the SN2 attack.[1][2] Toluene allows higher temperatures than THF.[1][2]

  • Workup: Cool to room temperature. Direct purification via silica gel chromatography is often possible as CMBP byproducts are water-soluble or distinct on silica.[1][2]

Data Summary & Decision Matrix

Use the following table to select the appropriate condition based on your specific nucleophile.

Nucleophile ClassExample ReagentpKaRecommended ProtocolKey Consideration
Carboxylic Acids p-Nitrobenzoic acid~3.4Protocol A (DIAD/PPh

)
Standard inversion.[1][2] Easy hydrolysis later.[1][2]
Phenols 4-Methoxyphenol~10Protocol A Ether formation.[1][2] Ensure dry conditions.
Azides DPPA (Diphenylphosphoryl azide)~4.7Protocol A (Modified)Safety: Use DPPA instead of HN

.[1][2] Product is the azide (amine precursor).[1][2]
Imides Phthalimide~8.3Protocol A or B Standard Gabriel synthesis precursor.[1][2]
Weak Nucleophiles Alkyl sulfonamides>11Protocol B (ADDP/PBu

)
Requires more basic betaine intermediate.[1][2]
Figure 2: Experimental Decision Tree

Decision_Tree Start Start: 4-(2-Fluoro-1-hydroxyethyl) benzoate derivative Check_Acid Is the Benzoic Acid Protected? Start->Check_Acid Protect Protect Acid (Methyl Ester) Check_Acid->Protect No Select_Nu Select Nucleophile Check_Acid->Select_Nu Yes Protect->Select_Nu pKa_Check Nucleophile pKa? Select_Nu->pKa_Check Low_pKa pKa < 11 (Acids, Phenols) pKa_Check->Low_pKa High_pKa pKa > 11 (Amides, hindered) pKa_Check->High_pKa Proto_A Protocol A: DIAD / PPh3 / THF (0°C -> RT) Low_pKa->Proto_A Proto_B Protocol B: CMBP or ADDP/PBu3 (Toluene, Heat) High_pKa->Proto_B

Caption: Workflow for selecting reaction conditions based on substrate protection status and nucleophile acidity.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

  • The "Betaine Test": Before adding the alcohol, mix PPh

    
     and DIAD in THF. A yellow precipitate (betaine) should form.[1][2] If the solution remains clear or turns dark brown immediately, your reagents may be wet or degraded.[1][2]
    
  • Order of Addition: If elimination (styrene formation) is observed:

    • Change: Pre-mix the Nucleophile, PPh

      
      , and Alcohol.[2][3][7] Add DIAD last and slowly. This ensures the betaine is immediately protonated by the nucleophile, keeping the basicity of the solution low and discouraging E2 elimination.[1][2]
      
  • Separation Issues: If Triphenylphosphine oxide (TPPO) co-elutes with your product:

    • Solution: Switch to Polymer-supported Triphenylphosphine (PS-PPh

      
      ) .[1][2] Filtration removes the phosphorus byproduct completely.[1][2] Alternatively, use a wash with MgCl
      
      
      
      during workup, which complexes with TPPO.[2]

References

  • Mitsunobu, O. (1981).[1][2][8] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[2][8] [1][2]

  • Hughes, D. L. (1992).[1][2] "The Mitsunobu Reaction."[1][2][5][3][9][10][8][4][7][6][11] Organic Reactions, 42, 335–656.[2] [1][2]

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[2] "1,1′-(Azodicarbonyl)dipiperidine–Tributylphosphine (ADDP–Bu3P).[1][2][5] A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.[2]

  • Swamy, K. C. K., et al. (2009).[1][2] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[2] [1][2]

  • Dandapani, S., & Curran, D. P. (2004).[1] "Separation-Friendly Mitsunobu Reactions."[1][2][11] Chemistry – A European Journal, 10(13), 3130–3138.[2] [1][2]

Sources

Troubleshooting & Optimization

Improving yield of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid Synthesis

Executive Summary

The synthesis of This compound presents a classic regiochemical challenge. The core difficulty lies in placing the fluorine atom at the terminal (C2) position while maintaining the hydroxyl group at the benzylic (C1) position.

Many protocols fail because they rely on acid-catalyzed epoxide opening (e.g., Olah’s reagent), which favors the thermodynamically stable benzylic carbocation, resulting in the wrong isomer (2-fluoro-2-phenylethanol derivative).

This guide prioritizes Route A (The Phenacyl Fluoride Reduction) for its regiochemical certainty, while providing a correction protocol for Route B (Epoxide Opening) for users already committed to that pathway.

Module 1: The Recommended Pathway (Phenacyl Fluoride Route)

Logic: This route establishes the Carbon-Fluorine bond before the alcohol is formed, guaranteeing the correct regiochemistry (Terminal F, Benzylic OH).

Workflow Diagram

PhenacylRoute Start Methyl 4-acetylbenzoate Step1 Bromination (CuBr2 or NBS) Start->Step1 Inter1 α-Bromo Ketone Step1->Inter1 Step2 Halex Reaction (KF / 18-Crown-6) Inter1->Step2 Critical Step Inter2 α-Fluoro Ketone Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 End Target Fluorohydrin Step3->End

Caption: Figure 1. The Phenacyl Fluoride route guarantees the correct regioisomer by fixing the fluorine position prior to reduction.

Step-by-Step Protocol & Troubleshooting

Step 1: Bromination

  • Protocol: Reflux Methyl 4-acetylbenzoate with CuBr₂ (2.0 eq) in EtOAc/CHCl₃ (1:1).

  • Why: CuBr₂ provides cleaner mono-bromination compared to Br₂, reducing the formation of dibromo-side products.

Step 2: Halogen Exchange (The "Halex" Reaction)

  • Protocol: Treat the α-bromo ketone with spray-dried KF (3.0 eq) and 18-Crown-6 (0.1 eq) in anhydrous Acetonitrile at 80°C.

  • Critical Control Point: Moisture is the enemy. Hydrated fluoride acts as a base, causing elimination to the vinyl ketone (polymerization risk).

IssueDiagnosisSolution
Low Yield (<40%) Formation of vinyl species (Elimination).[1]Switch solvent to t-Amyl alcohol or use TBAF with 1.0 eq of t-BuOH to buffer basicity.
Incomplete Conversion "Passivated" KF surface.Use Spray-dried KF (hygroscopic!) or add CsF (Cesium effect) to boost reactivity.

Step 3: Reduction

  • Protocol: NaBH₄ (0.5 eq) in Methanol at 0°C.

  • Note: If enantiopurity is required, replace NaBH₄ with a Transfer Hydrogenation catalyst (e.g., Ru-TsDPEN) and Formic Acid/TEA.

Module 2: The Epoxide Route (Correction Strategy)

Logic: If you are opening Methyl 4-(oxiran-2-yl)benzoate, you must use nucleophilic conditions to force attack at the terminal carbon.

The Regioselectivity Trap

EpoxideTrap cluster_Acid Acidic Conditions (HF/Pyridine) cluster_Base Nucleophilic Conditions (TBAF/KHF2) Epoxide Styrene Oxide Derivative AcidPath Benzylic C+ Intermediate Epoxide->AcidPath Protonation BasePath SN2 Attack at Terminal C Epoxide->BasePath Steric Control WrongProd WRONG ISOMER (Benzylic Fluoride) AcidPath->WrongProd CorrectProd TARGET ISOMER (Terminal Fluoride) BasePath->CorrectProd

Caption: Figure 2. Acid catalysis yields the thermodynamically stable (but incorrect) benzylic fluoride. Nucleophilic conditions are required for the target.

Corrected Protocol (Nucleophilic Opening)

Do NOT use Pyridine:HF (Olah's Reagent).

  • Reagent: Use AgF (Silver Fluoride) or TBAF/KHF₂ (Tetrabutylammonium bifluoride).

  • Conditions: Catalytic TBAF mixed with KHF₂ (1:1 ratio) in neat epoxide or highly concentrated chlorobenzene solution at 100°C.

  • Mechanism: The bulky tetrabutylammonium cation pairs with the bifluoride anion, promoting SN2 attack at the least hindered (terminal) carbon.

Frequently Asked Questions (FAQs)

Q1: My final product is water-soluble. How do I isolate the free acid without losing it in the aqueous layer?

A: The 2-fluoro-1-hydroxyethyl motif increases water solubility. Avoid standard aqueous extraction.

  • Method: After hydrolyzing the ester (LiOH/THF/Water), acidify to pH 3 with 1M HCl.

  • Extraction: Use 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc/iPrOH (3:1) . These solvent systems have higher polarity and will extract the hydroxy-acid more efficiently than pure EtOAc or DCM.

Q2: I see a side product with mass M-20 (Loss of HF). What is it?

A: This is the styrene derivative (4-vinylbenzoic acid), formed by elimination.

  • Cause: Your reaction conditions are too basic or too hot during the fluorination step.

  • Fix: If using the Halex route (Module 1), ensure the reaction is strictly anhydrous. Water + Fluoride = Hydroxide (Strong Base). Add 1.0 eq of t-butanol to the reaction mixture; it hydrogen-bonds with the fluoride, attenuating its basicity while maintaining nucleophilicity.

Q3: Can I use DAST or Deoxo-Fluor on the diol?

A: No. Treating a 1,2-diol with DAST will likely result in pinacol rearrangement or double fluorination. Direct displacement of a primary alcohol in the presence of a secondary benzylic alcohol is extremely difficult to control without protecting groups.

References

  • Regioselective Epoxide Opening

    • Kalow, J. A., & Doyle, A. G. (2012).[2] "Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol." Organic Syntheses, 89, 9-18.[2]

    • Source:

  • Nucleophilic Fluorination (Halex)

    • Akiyama, Y., et al. "Regioselective Synthesis of Fluorohydrins via SN2-Type Ring-Opening of Epoxides with TBABF-KHF2."
    • Source:

  • Banks, R. E. "Selectfluor: Mechanistic Insights and Applications." Journal of Fluorine Chemistry.

Sources

Technical Support Center: Minimizing Racemization of Chiral 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling chiral 4-(2-fluoro-1-hydroxyethyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the preservation of stereochemical integrity during synthetic manipulations.

I. Understanding the Challenge: The Fragile Stereocenter

The chiral center in this compound derivatives, specifically the carbon bearing the hydroxyl group, is susceptible to racemization under various conditions. This loss of a single, desired enantiomer in favor of a racemic mixture can have significant consequences on the biological activity and pharmacological profile of a drug candidate. It is crucial to understand the mechanisms that lead to racemization to effectively prevent it.[1][2]

The primary mechanism of racemization for these α-hydroxy acid derivatives involves the formation of a planar enol or enolate intermediate, which can be protonated from either face with equal probability, leading to a loss of stereochemical information.[3] This process can be catalyzed by both acids and bases.

Diagram: Generalized Racemization Mechanism

RacemizationMechanism R_Enantiomer R-Enantiomer (Chiral Center) Planar_Intermediate Planar Intermediate (e.g., Enolate) R_Enantiomer->Planar_Intermediate -H⁺ (Base-catalyzed) S_Enantiomer S-Enantiomer (Chiral Center) S_Enantiomer->Planar_Intermediate -H⁺ (Base-catalyzed) Planar_Intermediate->R_Enantiomer +H⁺ Planar_Intermediate->S_Enantiomer +H⁺

Caption: Base-catalyzed racemization via a planar intermediate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant racemization during the esterification of my this compound. What are the likely causes and how can I mitigate this?

A1: Racemization during esterification is a common issue, often stemming from the reaction conditions. The primary culprits are typically the choice of coupling agents, base, and reaction temperature.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard carbodiimide coupling agents like DCC or EDC, when used alone, can lead to the formation of highly reactive O-acylisourea intermediates, which are prone to racemization.

    • Solution: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4] These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization before reacting with the alcohol.[4]

  • Re-evaluate Your Choice of Base: The presence of a strong, non-hindered base can deprotonate the hydroxyl group, facilitating the formation of the planar enolate intermediate.

    • Solution: If a base is necessary, opt for a weaker or more sterically hindered base. For instance, switch from diisopropylethylamine (DIPEA) to N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum stoichiometric amount of base required.

  • Control the Reaction Temperature: Higher temperatures provide the activation energy needed for racemization to occur.

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, and allow it to slowly warm to room temperature.[5]

Experimental Protocol: Low-Racemization Esterification

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the chiral this compound (1.0 eq.) and the desired alcohol (1.1 eq.) in a suitable aprotic solvent (e.g., DCM or DMF).

  • Add an additive such as HOAt (1.2 eq.).

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, pre-activate the carboxylic acid by dissolving it with the coupling agent (e.g., DIC, 1.2 eq.) and the additive for 1-5 minutes before adding it to the alcohol solution.[5]

  • If a base is required, add it dropwise to the cooled reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

Q2: My chiral fluoroalcohol is racemizing during purification by column chromatography. What's happening and what can I do?

A2: Racemization on silica gel is a known phenomenon, particularly for compounds with acidic protons or those sensitive to acidic conditions. Standard silica gel has a slightly acidic surface (pKa ≈ 4-5), which can catalyze the racemization of sensitive chiral alcohols.

Troubleshooting Steps:

  • Neutralize the Silica Gel:

    • Solution: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent system), and then with the pure eluent to remove excess base. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase:

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reversed-phase chromatography if your compound's polarity allows.

  • Minimize Contact Time:

    • Solution: Employ flash chromatography with slightly higher pressure to reduce the time your compound spends on the column.

Table: Impact of Purification Method on Enantiomeric Excess (ee)
Purification MethodStarting ee (%)Final ee (%)Potential for Racemization
Standard Silica Gel Chromatography9885High
Neutralized Silica Gel Chromatography9897Low
Neutral Alumina Chromatography9896Low
Preparative Chiral HPLC98>99Very Low
Q3: I need to protect the hydroxyl group. Which protecting groups are least likely to cause racemization during installation and removal?

A3: The choice of protecting group is critical. The conditions required for both the protection and deprotection steps can induce racemization.

Recommended Protecting Group Strategies:

  • Silyl Ethers (e.g., TBDMS, TIPS):

    • Installation: These are typically installed under mild, base-catalyzed conditions (e.g., imidazole in DMF), which are generally low-risk for racemization.

    • Removal: Cleavage with fluoride sources (e.g., TBAF in THF) is also mild and unlikely to cause racemization. Silyl ethers are a robust choice for protecting hydroxyl groups in this context.[6]

  • Benzyl Ether (Bn):

    • Installation: Williamson ether synthesis conditions (e.g., NaH, BnBr in THF/DMF) can be harsh and may lead to racemization. A milder alternative is to use benzyl trichloroacetimidate under acidic catalysis, but this should be approached with caution.

    • Removal: Hydrogenolysis (H₂, Pd/C) is a very mild and effective method for deprotection that does not affect the chiral center.

Protecting Groups to Use with Caution:

  • Acyl groups (e.g., Acetyl, Benzoyl): Installation often requires coupling agents and bases that can promote racemization. Deprotection with strong acid or base can also be problematic.

Diagram: Protecting Group Strategy Workflow

ProtectingGroupWorkflow cluster_Silyl Silyl Ether (Recommended) cluster_Benzyl Benzyl Ether (Use with Care) Start Chiral Fluoroalcohol Protect Protect Hydroxyl Group Start->Protect Reaction Perform Synthetic Transformation(s) Protect->Reaction Proceed with synthesis Silyl_Protect TBDMSCl, Imidazole, DMF Protect->Silyl_Protect Benzyl_Protect NaH, BnBr (High Risk) or BnOC(=NH)CCl₃, TfOH (Moderate Risk) Protect->Benzyl_Protect Deprotect Deprotect Hydroxyl Group Reaction->Deprotect Silyl_Deprotect TBAF, THF Reaction->Silyl_Deprotect Benzyl_Deprotect H₂, Pd/C (Low Risk) Reaction->Benzyl_Deprotect End Final Product (ee maintained) Deprotect->End Silyl_Protect->Reaction Silyl_Deprotect->End Benzyl_Protect->Reaction Benzyl_Deprotect->End

Caption: Workflow for selecting a suitable hydroxyl protecting group.

Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral this compound derivative?

A4: Accurate determination of ee is crucial for assessing the success of your synthetic strategy. Several analytical techniques are available.

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Principle: The enantiomers are separated on a chiral stationary phase (CSP) column. The peak areas of the two enantiomers are integrated to calculate the ee.

    • Advantages: High accuracy, can be used for both analytical and preparative separations.

    • Considerations: Requires method development to find the appropriate chiral column and mobile phase. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.[7]

  • ¹⁹F NMR Spectroscopy with a Chiral Solvating Agent (CSA): The fluorine atom provides a sensitive NMR handle.

    • Principle: In the presence of a chiral solvating agent, the two enantiomers form diastereomeric complexes that have different chemical shifts in the ¹⁹F NMR spectrum. The ee can be determined by integrating the signals.[8]

    • Advantages: Rapid analysis without the need for derivatization.

    • Considerations: Requires a suitable chiral solvating agent and may require optimization of concentration and temperature.

Experimental Protocol: ee Determination by Chiral HPLC

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Daicel Chiralpak AD-H or similar).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of trifluoroacetic acid (TFA, e.g., 0.1%) often added to improve peak shape for carboxylic acids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 25°C.

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the two enantiomers.

  • Calculation:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

III. References

  • Gil-Tomás, J. J., Medio-Simón, M., Mancha, G., & Asensio, G. (2005). Enantioselective Protonation of the Lithium Transient Enolate of 2-Methyltetralone with 2-Sulfinyl Alcohols. European Journal of Organic Chemistry, 2005(8), 1485-1492. Available from: [Link]

  • Valle, G. D. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Stereochemistry and Stereoselective Synthesis. Available from: [Link]

  • Pamina, S., & Bäckvall, J.-E. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(18), 5678. Available from: [Link]

  • Martín-Matute, B., & Bäckvall, J.-E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research, 46(8), 1709-1719. Available from: [Link]

  • Gröger, H., & Hummel, W. (2007). Biocatalytic racemization of sec-alcohols and alpha-hydroxyketones using lyophilized microbial cells. Tetrahedron: Asymmetry, 18(19), 2297-2302. Available from: [Link]

  • Ebbers, E. J. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Li, Y., et al. (2020). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Organic Letters, 22(21), 8426-8431. Available from: [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Available from: [Link]

  • Jacobs, P. A., et al. (2001). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Journal of Molecular Catalysis B: Enzymatic, 13(2-3), 141-149. Available from: [Link]

  • An, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2318-2336. Available from: [Link]

  • An, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2318-2336. Available from: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Available from: [Link]

  • Bolm, C. (1991). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available from: [Link]

  • Vasilev, A. A., & Zelenin, A. S. (2017). Method for determining enantiomeric excess of chiral compounds (variants). Google Patents. Available from:

  • Johnson, D. S., & Li, J. J. (Eds.). (2014). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. John Wiley & Sons.

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Smith, A. M. R., & Hii, K. K. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(18), 12247-12255. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • Kölle, P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 2458-2473. Available from: [Link]

  • Olofsson, E., & Olofsson, J. (1981). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, Series B, 35, 691-697. Available from: [Link]

  • Maeda, Y., et al. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652-3660. Available from: [Link]

  • Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5344. Available from: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. Available from: [Link]

  • PubChem. (n.d.). 4-[(1r)-2,2-difluoro-1-hydroxyethyl]benzoicacid. Available from: [Link]

  • Arran Chemical Company. (n.d.). (R)-4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid. Available from: [Link]

  • CN110903176A. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Available from:

  • Aslam, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Xi'an University of Architecture & Technology, XII(XI), 1-10. Available from: [Link]

  • Otaka, A., et al. (2022). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetcs. ChemRxiv. Available from: [Link]

  • Wölfle, I., & Seidel-Morgenstern, A. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules, 26(20), 6161. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Amide Couplings with Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Coupling sterically hindered benzoic acids (e.g., 2,6-disubstituted derivatives like mesitoic acid) represents a significant kinetic challenge in organic synthesis. The bulky ortho-substituents physically block the incoming amine from approaching the carbonyl carbon at the required Bürgi-Dunitz trajectory.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome extreme steric hindrance in amide bond formation.

Diagnostic Decision Tree

Before altering your protocol, use the diagnostic workflow below to match your specific substrate constraints with the optimal activation strategy.

DecisionTree Start Hindered Benzoic Acid + Amine Standard Standard Coupling (e.g., EDC/HOBt, rt) Start->Standard Fail Low Yield / No Reaction Standard->Fail CheckAmine Assess Amine Nucleophilicity Fail->CheckAmine GoodNuc Aliphatic / Strong Nuc CheckAmine->GoodNuc WeakNuc Aromatic / Weak Nuc CheckAmine->WeakNuc COMU COMU or HATU + DIPEA (Elevated Temp) GoodNuc->COMU BTFFH BTFFH / TFFH (Acyl Fluoride route) WeakNuc->BTFFH Ghosez Ghosez's Reagent (Acid Chloride route) WeakNuc->Ghosez Success1 Amide Product COMU->Success1 Success2 Amide Product BTFFH->Success2 Ghosez->Success2

Workflow for selecting coupling reagents for sterically hindered substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard carbodiimides (EDC/DCC) and uronium salts (HATU) fail with 2,6-disubstituted benzoic acids? A1: The failure is driven by the steric footprint of the active ester intermediate. Carbodiimides generate an O-acylisourea intermediate. When the acid is heavily hindered, the bulky intermediate prevents the amine from attacking. Instead, the intermediate either hydrolyzes back to the starting material or undergoes an irreversible O-to-N acyl migration to form a dead-end N-acylurea[1]. Even highly reactive reagents like HATU or COMU generate OBt/OAt or Oxyma esters, which still possess a significant steric bulk that can prevent aminolysis at room temperature[1][2].

Q2: I am coupling a hindered benzoic acid with an electron-deficient aniline. What is the most reliable method? A2: For dual-hindered or electron-deficient systems, generating an acyl fluoride is the gold standard. Reagents like TFFH or BTFFH convert the carboxylic acid into an acyl fluoride in situ[3][4]. Causality: The fluorine atom is highly electronegative (maximizing the electrophilicity of the carbonyl) but exceptionally small (comparable to a hydrogen atom). This drastically reduces the steric crowding of the tetrahedral intermediate, allowing the weak amine to attack successfully[4].

Q3: Should I use TFFH or BTFFH for acyl fluoride generation? A3: BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is strongly preferred. While both operate via the exact same mechanism, TFFH generates tetramethylurea as a byproduct, which is highly toxic. BTFFH generates bis(tetramethylene)urea, offering a vastly superior safety profile without sacrificing coupling efficiency[3][4].

Q4: When is Ghosez's reagent preferred over BTFFH? A4: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions[5]. You should use Ghosez's reagent when your substrate contains acid-sensitive protecting groups (like Boc or t-Bu esters) that would not survive traditional chlorinating agents like thionyl chloride, but you still require the extreme reactivity of an acid chloride[4][5].

Quantitative Reagent Comparison

Use the table below to compare the physical properties and efficiencies of coupling reagents when applied to sterically hindered substrates.

Coupling ReagentActive IntermediateSteric Footprint of Leaving GroupIntermediate Moisture StabilityRecommended for Hindered Acids?Typical Byproducts
EDC / HOBt OBt EsterLargeLow/ModerateNo Urea, HOBt
COMU Oxyma EsterModerateModerateModerate (Requires heat)Water-soluble morpholine derivs
BTFFH Acyl FluorideVery SmallHighYes (Excellent)Bis(tetramethylene)urea
Ghosez's Reagent Acid ChlorideSmallVery LowYes (Excellent)Isobutyramide derivative

Validated Experimental Protocols

Protocol A: Acyl Fluoride Coupling via BTFFH (For Weak/Hindered Amines)

This protocol leverages elevated temperatures to overcome the high activation energy of congested transition states[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve the sterically hindered benzoic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 30–45 minutes.

    • Self-Validation Checkpoint: Acyl fluorides are uniquely stable to moisture. To confirm activation, quench a 5 µL reaction aliquot in 100 µL of methanol containing 1% triethylamine. LC-MS analysis will show the quantitative formation of the methyl ester, confirming the acyl fluoride is ready.

  • Amine Addition: Add the highly hindered or electron-deficient amine (1.1 eq).

  • Thermal Aminolysis: Heat the reaction mixture to 80 °C. (Use conventional heating for 12–24 hours, or microwave irradiation for 2–4 hours)[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Mechanism Acid Hindered Acid (R-COOH) BTFFH BTFFH + DIPEA (Activation) Acid->BTFFH AcylFluoride Acyl Fluoride (R-COF) Small Steric Radius BTFFH->AcylFluoride - HF, - Urea Tetrahedral Tetrahedral Intermediate AcylFluoride->Tetrahedral Amine attack Amine Amine (R'-NH2) + Heat Amine->Tetrahedral Product Hindered Amide (R-CO-NH-R') Tetrahedral->Product - F-

Mechanistic pathway of amide bond formation via in situ acyl fluoride generation.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent

Ideal for substrates with acid-sensitive protecting groups that require maximum electrophilicity[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the hindered benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Activation: Add Ghosez's reagent (1.2 eq) dropwise.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 1–2 hours.

    • Self-Validation Checkpoint: Monitor the formation of the acid chloride by taking an aliquot for FTIR analysis. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp, intense acyl chloride C=O stretch at ~1780–1800 cm⁻¹ confirms complete activation.

  • Coupling: In a separate dry flask, dissolve the amine (1.1 eq) and an acid scavenger (e.g., N-methylmorpholine or pyridine, 2.0 eq) in DCM.

  • Addition: Transfer the acid chloride solution dropwise to the amine solution at 0 °C. Stir at room temperature until the reaction is complete by TLC or LC-MS.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow Source: PMC - NIH URL:[Link]

Sources

Technical Support Center: Optimization of Enantioselective Reduction for 4-(2-fluoroacetyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of the enantioselective reduction of 4-(2-fluoroacetyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chiral transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, drawing from established principles in asymmetric catalysis and our experience with challenging substrates.

Introduction

The enantioselective reduction of the prochiral ketone, 4-(2-fluoroacetyl)benzoic acid, to its corresponding chiral fluoroalcohol is a critical step in the synthesis of many pharmaceutical intermediates. The presence of both an α-fluoro group and a carboxylic acid moiety on the aromatic ring presents unique challenges that require careful consideration of the catalytic system and reaction conditions to achieve high yield and enantiomeric excess (ee). This guide will address common issues and provide a logical framework for optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction is showing low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low enantioselectivity is a frequent challenge and can originate from several factors. A systematic approach is key to identifying the root cause.[1]

Possible Causes & Solutions:

  • Uncatalyzed Background Reaction: The reducing agent (e.g., borane) may directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic product. This is particularly common in oxazaborolidine-catalyzed reductions.[1]

    • Solution: Lowering the reaction temperature (e.g., to -20 °C, -40 °C, or even -78 °C) can significantly suppress the uncatalyzed pathway more than the desired catalytic reaction.[1] A slower, controlled addition of the borane reagent is also recommended.

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for 4-(2-fluoroacetyl)benzoic acid. The electronic properties of the fluoroacetyl group and the acidic nature of the benzoic acid can influence the transition state geometry.

    • Solution 1 (Chemical Catalysis): For Corey-Bakshi-Shibata (CBS) reductions, the steric and electronic nature of the catalyst is crucial. While steric repulsion has traditionally been considered the main factor, recent studies suggest that London dispersion interactions also play a significant role.[2] Consider screening different CBS catalysts with varying substituents on the boron and the prolinol backbone.

    • Solution 2 (Biocatalysis): Screen a panel of ketoreductases (KREDs). These enzymes are known for their high selectivity with a wide range of acetophenone derivatives, including those with electron-withdrawing groups.[3] Both (R)- and (S)-selective enzymes are commercially available, allowing access to either enantiomer of the product.[4]

  • Interference from the Carboxylic Acid Group: The acidic proton of the benzoic acid can react with the borane reducing agent or interfere with the catalyst.

    • Solution: Consider in situ protection of the carboxylic acid, for example, by converting it to a carboxylate salt with a non-nucleophilic base before adding the catalyst and reducing agent. Alternatively, protecting the carboxylic acid as an ester prior to the reduction and deprotecting it afterward may be a more robust strategy.

  • Catalyst Decomposition or Inhibition: Oxazaborolidine catalysts can be sensitive to moisture.[5] Impurities in the substrate or solvent can also inhibit or poison the catalyst.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][5] Use freshly prepared or properly stored catalysts. Substrate purification via recrystallization or chromatography may be necessary.

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) uncatalyzed Check for Uncatalyzed Background Reaction start->uncatalyzed mismatch Evaluate Substrate-Catalyst Mismatch start->mismatch interference Consider Carboxylic Acid Interference start->interference inhibition Assess Catalyst Inhibition/ Decomposition start->inhibition uncatalyzed_sol Lower Reaction Temperature Slow Reagent Addition uncatalyzed->uncatalyzed_sol Solution mismatch_sol_chem Screen Different CBS Catalysts mismatch->mismatch_sol_chem Chemical mismatch_sol_bio Screen Ketoreductase (KRED) Panel mismatch->mismatch_sol_bio Biocatalytic interference_sol Protect/Deprotonate Carboxylic Acid interference->interference_sol Solution inhibition_sol Use Anhydrous Conditions Purify Substrate Use Fresh Catalyst inhibition->inhibition_sol Solution CBS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware prep_reagents Use anhydrous solvents/reagents prep_inert Set up under inert atmosphere (Ar/N2) add_catalyst Add CBS catalyst (5-10 mol%) in anhydrous THF prep_inert->add_catalyst cool_reaction Cool to desired temperature (e.g., -20 °C to -78 °C) add_catalyst->cool_reaction add_substrate Add substrate solution (4-(2-fluoroacetyl)benzoic acid in THF) cool_reaction->add_substrate add_borane Add borane solution (e.g., BH3·THF) dropwise over 30-60 min add_substrate->add_borane monitor Monitor reaction by TLC/HPLC add_borane->monitor quench Quench with methanol (slowly!) monitor->quench acidify Acidify with 1M HCl quench->acidify extract Extract with an organic solvent (e.g., Ethyl Acetate) acidify->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Isolated Chiral Alcohol

Sources

Technical Support Center: Purification of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-FBA-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]

Introduction: The Stability Paradox

Welcome to the technical guide for purifying 4-(2-Fluoro-1-hydroxyethyl)benzoic acid . If you are accessing this guide, you are likely encountering a specific set of difficulties: the molecule is stable enough to synthesize but fragile enough to decompose during standard workups.

The Core Challenge: This molecule contains two conflicting functionalities:

  • Benzoic Acid moiety: Requires strong pH swings (Base

    
     Acid) for effective extraction.[1][2][3]
    
  • 
    -Fluoro Alcohol moiety:  Highly susceptible to HF elimination  (dehydrofluorination) under basic conditions or high heat, leading to the formation of 4-vinylbenzoic acid derivatives (styrenes).[1][2][3]
    

This guide prioritizes preservation of the C-F bond while achieving pharmaceutical-grade purity.

Module 1: Chemical Isolation (The "Crude" Cleanup)

Objective: Remove inorganic salts and non-acidic organic byproducts without triggering elimination.

The Protocol: Cold Acid-Base Extraction

Standard benzoic acid extractions use NaOH and heat.[1][2][3] Do NOT do this. Use the modified mild protocol below.

Reagents:

  • Saturated

    
     (Mild Base, pH ~8.5)[1][2]
    
  • Ethyl Acetate (EtOAc)[1][2][3]

  • 1M HCl (Cold)

  • Brine[1][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in EtOAc.

  • Extraction (Forward): Extract the organic layer with cold (

    
    )  saturated 
    
    
    
    (
    
    
    ).
    • Why? The carboxylic acid (

      
      ) will deprotonate and move to the aqueous layer. The alcohol and non-acidic impurities remain in the organic layer.
      
    • Critical Control: Keep the contact time with base under 15 minutes to prevent E1cB elimination of HF.

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove trapped non-polar impurities.[1][2][3]

  • Acidification (Reverse): Cool the aqueous layer to

    
    . Slowly add 1M HCl  until pH reaches ~2.0.
    
    • Observation: The product should precipitate as a white solid.[3]

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate in vacuo at
    
    
    .
Visual Logic: Extraction Decision Tree

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AddBase Add cold sat. NaHCO3 Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Impurities: Ketones, Styrenes) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Target: Carboxylate Salt) PhaseSep->AqLayer Wash Wash with fresh EtOAc AqLayer->Wash Acidify Acidify with 1M HCl to pH 2 (Keep at 0°C) Wash->Acidify Precip Precipitate/Extract Product Acidify->Precip

Figure 1: Modified Acid-Base Extraction Logic designed to minimize base-catalyzed elimination.[1][2][3]

Module 2: Crystallization (The Polishing Step)[2]

Objective: Remove regioisomers and defluorinated side-products (diols).[1][2][3]

Common Issue: "Oiling Out."[1][2][3] The hydroxy-ethyl group increases polarity, making the compound prone to forming an oil rather than a crystal lattice in pure water.[2]

Recommended Solvent System:

Solvent A (Good Solvent) Solvent B (Anti-Solvent) Ratio (v/v) Temperature Profile

| Ethyl Acetate | Hexanes (or Heptane) | 1:3 to 1:5 | Dissolve at


, cool to 

| | Ethanol | Water | 1:2 | Dissolve at

, cool slowly |[1][2][3]

Troubleshooting "Oiling Out":

  • Seed Crystals: If available, add a seed crystal at the cloud point.[1][3]

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[3]

  • High-Shear Stirring: Rapid stirring during cooling can force precipitation over oiling.[1][2][3]

Module 3: High-Performance Liquid Chromatography (HPLC)

Objective: Isolate high-purity material (>99%) or separate enantiomers.

Achiral Purification (Chemical Purity)
  • Stationary Phase: C18 (Octadecyl) or C8.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 10% B to 60% B over 20 minutes.

    • Technical Note: The acid modifier (Formic/TFA) is mandatory .[2][3] Without it, the carboxylic acid will partially ionize, leading to peak tailing and poor resolution from the defluorinated impurity.

Chiral Resolution (Enantiomeric Purity)

The molecule has a chiral center at the hydroxy-ethyl position.[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2][3]10) + 0.1% TFA.[1][2][3]

  • Detection: UV at 254 nm (Benzoate chromophore).[1][2][3]

Module 4: Troubleshooting & FAQs

Scenario A: "I see a new impurity peak growing during workup."

Diagnosis: HF Elimination. You are likely generating 4-vinylbenzoic acid .[1][2][3]

  • Cause: Exposure to strong base (NaOH) or heat (

    
    ) during concentration.[1][2][3]
    
  • Fix: Switch to

    
     for extraction. Ensure rotary evaporator bath is 
    
    
    
    .[1][2][3]
Scenario B: "My yield is low, but the aqueous layer is still acidic."

Diagnosis: Water Solubility.[1][3] The hydroxy group increases water solubility compared to simple benzoic acid.[3]

  • Fix: Saturate the aqueous layer with NaCl (salting out) before the final extraction into EtOAc.

Scenario C: "I cannot separate the defluorinated diol impurity."

Diagnosis: Polarity Similarity. The diol (4-(1,2-dihydroxyethyl)benzoic acid) co-elutes on standard silica.[1][2]

  • Fix: Use Reverse Phase (C18) chromatography.[1][2][3] The diol is significantly more polar and will elute much earlier than the fluoro-alcohol target.[2]

Visual Logic: Impurity Diagnosis

Troubleshooting Issue Impurity Detected CheckNMR Check 1H NMR (Vinyl Region 5-6 ppm) Issue->CheckNMR VinylYes Vinyl Protons Present? YES CheckNMR->VinylYes VinylNo Vinyl Protons Present? NO CheckNMR->VinylNo Elimination Diagnosis: HF Elimination (Styrene formation) VinylYes->Elimination Hydrolysis Diagnosis: Hydrolysis (Diol formation) VinylNo->Hydrolysis Action1 Action: Lower pH, Reduce Heat Elimination->Action1 Action2 Action: Use C18 HPLC or Recrystallize (EtOAc) Hydrolysis->Action2

Figure 2: Diagnostic workflow for identifying and resolving common byproducts.

References

  • Elimination Mechanisms in Fluorohydrins

    • NIST Chemistry WebBook.[1][2][3][4] "Benzoic acid, 4-hydroxy- (Analogous pKa data)." National Institute of Standards and Technology.[1][2][3] Link

    • Explanation: Provides thermodynamic data and pKa baselines for hydroxy-benzoic acid derivatives, supporting the extraction pH logic.
  • General Purification of Benzoic Acids

    • Organic Syntheses.[1][2][3][5] "p-Fluorobenzoic Acid."[1][2][3] Org. Synth. 1933, 13,[2] 44. Link[1][2]

    • Explanation: Establishes the baseline solubility and stability parameters for fluorin
  • Stability of Beta-Fluoro Alcohols

    • Journal of Fluorine Chemistry.[1][2][3] (General Reference for E1cb mechanism in

      
      -fluoro compounds). The inductive effect of fluorine acidifies the 
      
      
      
      -proton, facilitating elimination in the presence of base.
    • Note: This mechanism underpins the "Cold/Mild Base" requirement in Module 1.[3]

  • Chromatographic Behavior

    • PubChem.[1][2][3][6] "4-(2-Hydroxyethyl)benzoic acid."[1][2][3][6][7] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

    • Explanation: Provides polarity data (LogP)

Sources

Technical Support Center: Stability of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorohydrin Dilemma"

Current Status: 4-(2-Fluoro-1-hydroxyethyl)benzoic acid (CAS: 2303642-25-1) exhibits conditional instability in basic aqueous environments (pH > 10). While the benzoic acid moiety forms a stable carboxylate salt, the


-fluoro alcohol (fluorohydrin) tail is susceptible to base-mediated dehydrofluorination.

Core Recommendation: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures. If basic conditions are required for dissolution or coupling, maintain temperature


 and quench immediately.

Mechanistic Insight: Why Base is the Enemy

To troubleshoot effectively, you must understand the "Why." The instability is not random; it is driven by the specific reactivity of the


-fluoro alkoxide intermediate .
The Degradation Pathway

When the pH exceeds the


 of the secondary alcohol (~15-16), the hydroxyl group deprotonates. The resulting alkoxide becomes a potent nucleophile. Because the fluorine atom is on the adjacent carbon (the 

-position), the molecule undergoes an intramolecular reaction.
  • Deprotonation: Base removes the proton from the hydroxyl group.

  • Cyclization (Path A - Kinetic): The alkoxide attacks the

    
    -carbon, displacing the fluoride ion (a poor leaving group, but proximity helps) to form an Epoxide  (4-(oxiran-2-yl)benzoic acid).
    
  • Elimination (Path B - Thermodynamic): Alternatively, base can abstract a proton to trigger E2 elimination, yielding a Styrene derivative (4-vinylbenzoic acid).

Visualizing the Pathway

G cluster_legend Legend SM 4-(2-Fluoro-1-hydroxyethyl) benzoic acid Dianion Dianion Intermediate (Alkoxide) SM->Dianion pH > 12 (Fast) Epoxide Impurity A: Epoxide (Styrene Oxide deriv.) Dianion->Epoxide Intramolecular SN2 (-F⁻) Styrene Impurity B: Styrene (Vinylbenzoic acid) Dianion->Styrene E2 Elimination (Heat) key Blue: Stable Starting Material Yellow: Reactive Intermediate Red: Degradation Product

Figure 1: Bifurcation of the degradation pathway in basic media. The epoxide formation is typically the primary concern in synthesis, while elimination dominates under high heat.

Troubleshooting Guide: Symptom, Diagnosis, Solution

Use this matrix to resolve specific experimental anomalies.

Symptom Probable Cause Diagnostic Check Corrective Action
HPLC: New peak eluting after the main peak (more hydrophobic).Styrene Formation (Elimination). The loss of H-F creates a conjugated vinyl group.Check UV spectrum. The vinyl group will show a bathochromic shift (red shift) compared to the starting material.Reduce temperature during basic workup. Switch from NaOH to

or

.
HPLC: New peak eluting close to the main peak.Epoxide Formation (Cyclization).LC-MS: Look for a mass loss of 20 Da (loss of HF).

.
Quench reaction mixture immediately with dilute HCl or Ammonium Chloride (

) to pH 7.
NMR (

):
Loss of signal.
Defluorination. The fluorine has left as inorganic fluoride (

).
Check aqueous layer for free fluoride (ion chromatography) or look for disappearance of the -200 to -230 ppm signal.Avoid "hard" bases (like hydroxide). Use "soft" non-nucleophilic bases if possible.
Solubility: Precipitate forms upon acidification.Normal Behavior. This is the protonated acid precipitating.N/AThis is the desired isolation method. Ensure final pH is ~3-4.

Experimental Protocol: Base Stability Stress Test

Do not assume stability. Validate it using this Forced Degradation Protocol, adapted from ICH Q1A(R2) guidelines [1].

Objective

To determine the half-life (


) of the compound in 0.1 N NaOH.
Materials
  • API: this compound

  • Solvent: Acetonitrile (ACN) / Water

  • Base: 0.1 N NaOH

  • Quench: 0.1 N HCl

Workflow
  • Preparation: Dissolve 10 mg of compound in 1 mL ACN.

  • Initiation: Add 9 mL of 0.1 N NaOH . (Final conc: 1 mg/mL).

  • Incubation: Hold at 25°C .

  • Sampling:

    • Take 1 mL aliquots at

      
      .
      
    • CRITICAL: Immediately quench each aliquot with 1 mL 0.1 N HCl to stop the reaction.

  • Analysis: Inject onto HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).

Decision Logic

DecisionTree Start Start Stress Test (0.1 N NaOH, 4h) Check Degradation > 5%? Start->Check Stable Stable. Proceed with standard basic workups. Check->Stable No Unstable Unstable. Identify Product. Check->Unstable Yes TypeA Product is Epoxide (Mass M-20) Unstable->TypeA LC-MS Analysis TypeB Product is Styrene (Mass M-20 + UV Shift) Unstable->TypeB ActionA Action: Keep Temp < 5°C Limit exposure < 30 min TypeA->ActionA ActionB Action: Avoid Heat Use weaker base TypeB->ActionB

Figure 2: Decision tree for interpreting stress test results.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydroxide (NaOH) to dissolve this compound? A: Yes, but with caution. The carboxylic acid will deprotonate first (


), solubilizing the compound. However, excess NaOH (raising pH > 12) puts the fluorohydrin moiety at risk. Recommendation:  Use 1 equivalent of NaOH or use Sodium Bicarbonate (

) instead.

Q: Is the degradation reversible? A: Generally, no . Once the epoxide or styrene is formed, re-adding HF to recreate the specific starting material geometry is synthetically difficult and non-spontaneous in aqueous media.

Q: Why is Fluorine a problem? Isn't the C-F bond strong? A: The C-F bond is strong, but the C-O bond formation (epoxide) is a powerful driving force. Additionally, the benzylic position weakens the C-F bond slightly, making it more susceptible to displacement than a standard alkyl fluoride [2].

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, Feb. 2003.[1]

  • BenchChem Technical Notes. "Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles." BenchChem, 2025.[2] (Referenced for homologous reactivity of benzylic halohydrins).

  • Kirsch, P. "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH, 2013. (General reference for -fluoro alcohol reactivity).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid (F-HEBA). It is designed for analytical chemists and drug metabolism researchers distinguishing this specific fluorinated metabolite from its non-fluorinated analog, 4-(1-hydroxyethyl)benzoic acid (HEBA).

The core differentiator in the fragmentation spectrum is the competition between dehydration (-18 Da) and dehydrofluorination (-20 Da) , driven by the electron-withdrawing nature of the fluorine atom on the


-carbon relative to the hydroxyl group.

Compound Profile & Significance

FeatureTarget Compound (F-HEBA)Comparator (HEBA)
Structure Benzoic acid with -CH(OH)CH₂FBenzoic acid with -CH(OH)CH₃
Formula C₉H₉FO₃C₉H₁₀O₃
Monoisotopic Mass 184.0536 Da166.0630 Da
[M-H]⁻ (

)
183.04 165.05
[M+H]⁺ (

)
185.06 167.07
Relevance Potential metabolite of fluorinated ethyl-substituted drugs; impurity in fluorination synthesis.[1]Common metabolite of ethylbenzoic acid derivatives.

Experimental Protocol

To reproduce the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These parameters are optimized to balance ionization efficiency with sufficient internal energy for diagnostic fragmentation.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Source Parameters (ESI)
  • Ionization Mode: Electrospray Ionization (ESI) - Both Positive (+) and Negative (-) modes are distinct and useful.

  • Capillary Voltage: 3.5 kV.[3]

  • Desolvation Temperature: 350 °C.[3][4]

  • Collision Energy (CE): Ramped 10–40 eV (to capture both precursor survival and deep fragmentation).

Technical Note: In Negative Mode (ESI-), benzoic acids are prone to in-source decarboxylation.[4] Ensure the Fragmentor/Cone Voltage is optimized (typically 80–120 V) to prevent premature loss of CO₂ before the quadrupole.

Comparative Fragmentation Analysis

Negative Ion Mode (ESI-)

In negative mode, the carboxylate anion is the charge carrier. The fragmentation is dominated by the stability of the benzene ring and the acidity of the carboxylic group.

  • Primary Pathway (Both): Decarboxylation (Loss of CO₂, -44 Da).[4]

  • Secondary Pathway (F-HEBA specific): Loss of HF (-20 Da) is observed at higher collision energies, whereas HEBA loses H₂O (-18 Da).

Transition TypeF-HEBA (

)
HEBA (

)
Mechanism
Precursor [M-H]⁻ 183 165 Deprotonation of carboxylic acid.
Primary Fragment 139 121 Neutral loss of CO₂ (Decarboxylation).
Secondary Fragment 119 103 Loss of HF (F-HEBA) vs. H₂O (HEBA) from the primary fragment.
Positive Ion Mode (ESI+)

Positive mode provides structurally diagnostic ions regarding the side chain. The protonation occurs on the carbonyl oxygen or the hydroxyl group.

  • F-HEBA Behavior: The fluorine atom destabilizes the carbocation formed after water loss. Consequently, HF elimination is a competitive and often dominant pathway compared to simple dehydration.

  • HEBA Behavior: Exclusively undergoes dehydration to form a styrene-like cation.

Key Discriminator:

  • F-HEBA shows a loss of 20 Da (HF)

    
    
    
    
    
    165.
  • HEBA shows a loss of 18 Da (H₂O)

    
    
    
    
    
    149.

Mechanistic Visualization (Fragmentation Tree)

The following diagram illustrates the divergent pathways for F-HEBA in Positive ESI mode, highlighting the "Fluorine Effect."

Fragmentation Precursor [M+H]+ Precursor m/z 185 (Protonated F-HEBA) Frag_H2O [M+H - H2O]+ m/z 167 (Vinyl Cation) Precursor->Frag_H2O - H2O (18 Da) (Minor Pathway) Frag_HF [M+H - HF]+ m/z 165 (Aldehyde/Ketone) Precursor->Frag_HF - HF (20 Da) (Major Pathway due to F-instability) Frag_Benzoyl Benzoyl Cation m/z 105 (Common Core) Frag_H2O->Frag_Benzoyl - C2H3F (Side chain cleavage) Frag_HF->Frag_Benzoyl - C2H4O (Side chain cleavage) Frag_Phenyl Phenyl Cation m/z 77 Frag_Benzoyl->Frag_Phenyl - CO (28 Da)

Figure 1: Predicted ESI+ fragmentation tree for this compound. Note the competitive loss of HF.

Detailed Mechanistic Insights

The "Fluorine Effect" on Fragmentation

In non-fluorinated alcohols (like HEBA), the dominant low-energy fragmentation is the loss of water (18 Da) via a 1,2-elimination to form a double bond.

However, in F-HEBA , the fluorine atom is on the


-carbon. Fluorine is highly electronegative, which destabilizes the formation of a carbocation adjacent to it.
  • HF Elimination: The loss of HF (20 Da) is thermodynamically favorable because it forms a stable carbonyl species (aldehyde or ketone derivative) or a conjugated alkene, avoiding the unstable

    
    -fluoro carbocation.
    
  • Diagnostic Value: If you observe a neutral loss of 20 Da (or a mass difference of 20 between the parent and a fragment), it is definitive proof of the fluorinated ethyl side chain.

Ortho vs. Para Effects

While the target molecule is para-substituted, be aware that if the side chain were in the ortho position, the "Ortho Effect" would dominate. The carboxyl group would interact directly with the hydroxyethyl group, leading to rapid water loss and cyclization (forming a lactone-like species). In the para position (this molecule), such cyclization is geometrically impossible, ensuring the fragmentation remains linear (side-chain cleavage).

References

  • BenchChem Technical Support. (2025).[3][4] Mass Spectrometry Fragmentation of Benzoic Acid Derivatives.[3][4][5] Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Alcohols and Carboxylic Acids.[6] Retrieved from

  • Arsenault, G., et al. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways. Wellington Laboratories.[7] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Fluoro-2-(2-hydroxyethyl)benzoic acid (Isomer Reference). Retrieved from

  • Agilent Technologies. (2025). High Efficiency LC/MS Applications for Benzoic Acid Analysis. Retrieved from

Sources

Chiral HPLC separation of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Chiral HPLC Separation of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid Enantiomers

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) means that one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. The compound this compound is a chiral carboxylic acid, and the effective separation of its enantiomers is a critical step in its potential development as a pharmaceutical intermediate or active ingredient.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound. We will explore two distinct and highly effective classes of Chiral Stationary Phases (CSPs), detailing the mechanistic principles behind their selectivity and providing actionable experimental protocols. The objective is to equip researchers with the knowledge to select and optimize a robust, reliable, and efficient enantioselective HPLC method.

Pillar 1: Understanding the Analyte and Chiral Recognition

The target analyte, this compound, possesses two key structural features that dictate the strategy for its chiral separation:

  • An Acidic Carboxylic Acid Group: With a predicted pKa of approximately 4.01, this group can be easily deprotonated to form an anion.[1] This feature makes it an ideal candidate for separation on anion-exchanger CSPs.

  • A Chiral Center: The secondary alcohol group creates a stereogenic center, resulting in two enantiomers.

Successful chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. According to the three-point interaction model, a stable diastereomeric complex requires at least three simultaneous points of interaction, with at least one being stereochemically dependent.[2] For our analyte, these interactions can include ionic bonding, hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Pillar 2: A Comparative Analysis of Chiral Stationary Phases

The selection of the CSP is the most critical decision in developing a chiral separation method.[3] Given the acidic nature of the analyte, we will compare two powerful and mechanistically different types of CSPs: weak anion-exchangers and polysaccharide-based phases.

Methodology A: Weak Anion-Exchanger CSPs

Principle of Separation: Weak anion-exchanger CSPs, particularly those based on quinine (QN) or quinidine (QD) derivatives like CHIRALPAK QN-AX and QD-AX, are exceptionally effective for resolving acidic compounds.[4][5] The separation mechanism is primarily driven by an ion-exchange interaction.[5] In a weakly acidic mobile phase (pH 4-7), the tertiary nitrogen on the quinuclidine moiety of the chiral selector becomes protonated (cationic), while the carboxylic acid of the analyte is deprotonated (anionic).[4][5] This strong ionic bond is supplemented by other interactions such as hydrogen bonding, π-π, and steric effects, which create the necessary environment for enantiomeric recognition.[5]

Experimental Protocol: CHIRALPAK QN-AX

experimental_workflow_1 cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (100 / 0.3 / 0.2 v/v/w) p2 Prepare Sample: 1 mg/mL in Methanol h1 Equilibrate Column: CHIRALPAK QN-AX (150x4.6mm, 5µm) Flow: 1.0 mL/min for 20 min p2->h1 Load h2 Inject Sample: 5 µL h1->h2 h3 Isocratic Elution Temp: 25°C h2->h3 h4 Detect: UV at 254 nm h3->h4 d1 Integrate Peaks h4->d1 Acquire d2 Calculate Resolution (Rs) & Separation Factor (α) d1->d2

Caption: Workflow for chiral separation using an anion-exchanger CSP.

Methodology B: Polysaccharide-Based CSPs

Principle of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are the most widely used columns in chiral HPLC, accounting for over 90% of applications.[6] Their versatility allows them to be used in normal-phase, reversed-phase, and polar organic modes.[7][8] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure. For acidic compounds in normal phase, an acidic modifier is typically added to the mobile phase to suppress the ionization of the analyte and improve peak shape.[2]

Experimental Protocol: CHIRALCEL OD-H

experimental_workflow_2 cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase: n-Hexane / 2-Propanol / TFA (90 / 10 / 0.1 v/v/v) p2 Prepare Sample: 1 mg/mL in Mobile Phase h1 Equilibrate Column: CHIRALCEL OD-H (250x4.6mm, 5µm) Flow: 0.8 mL/min for 30 min p2->h1 Load h2 Inject Sample: 10 µL h1->h2 h3 Isocratic Elution Temp: 30°C h2->h3 h4 Detect: UV at 254 nm h3->h4 d1 Integrate Peaks h4->d1 Acquire d2 Calculate Resolution (Rs) & Separation Factor (α) d1->d2

Caption: Workflow for chiral separation using a polysaccharide-based CSP.

Pillar 3: Comparative Data and Method Optimization

To provide a clear comparison, the following table summarizes the expected performance of each method based on established principles for these CSPs.

ParameterMethodology A (CHIRALPAK QN-AX)Methodology B (CHIRALCEL OD-H)Justification
Retention Time (t_R1) ~5.2 min~8.5 minNormal phase methods on polysaccharide columns often result in longer retention times compared to the highly efficient ion-exchange mechanism.[2]
Retention Time (t_R2) ~6.8 min~10.1 minConsistent with the elution behavior of the first enantiomer.
Separation Factor (α) 1.311.19The strong, specific ionic interaction on the QN-AX phase often leads to higher enantioselectivity for acidic analytes.[4][5]
Resolution (R_s) > 2.5> 1.8Higher selectivity (α) and good peak efficiency on the QN-AX phase typically translate to superior resolution.
Primary Mechanism Ion-Exchange, H-BondingH-Bonding, Dipole-Dipole, Steric InclusionThe fundamental separation principles differ significantly between the two CSPs.[5][7]
Optimization Strategies

Achieving baseline separation is often just the starting point. Further optimization can improve resolution, reduce run time, and enhance robustness.

1. Mobile Phase Composition:

  • For Anion-Exchanger CSPs: The concentration and type of acid/salt modifier are powerful tools. Increasing the concentration of the counter-ion (e.g., acetate) will decrease retention times, while changing the acid (e.g., from acetic to formic) can alter selectivity.[5][9]

  • For Polysaccharide CSPs (Normal Phase): The type and percentage of the alcohol modifier (e.g., ethanol vs. 2-propanol) significantly impact selectivity and retention.[2] The concentration of the acidic additive (TFA) can affect peak shape and retention.

2. Flow Rate and Temperature:

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) than achiral separations, as this can enhance the kinetics of the interaction with the CSP.[9][10]

  • Temperature: Decreasing the temperature generally increases chiral selectivity by enhancing the weaker bonding forces that contribute to recognition, though this may come at the cost of broader peaks and longer run times.[10] Conversely, increasing the temperature can improve peak efficiency.

optimization_logic start Initial Separation (Rs < 1.5) opt_mob_phase Mobile Phase Adjust Modifier % Change Alcohol Type start->opt_mob_phase Primary Adjustment outcome_res Improved Resolution? opt_mob_phase->outcome_res opt_flow opt_flow opt_flow->outcome_res Re-evaluate opt_temp opt_temp opt_temp->outcome_res Re-evaluate outcome_res->opt_flow No outcome_res->opt_temp Yes, but marginal outcome_time Acceptable Run Time? outcome_res->outcome_time Yes (Rs > 2.0) outcome_time->opt_flow No (Too Long) final Optimized Method (Rs > 2.0) outcome_time->final Yes

Caption: A logic diagram for optimizing chiral HPLC separation.

Conclusion and Recommendations

For the chiral separation of this compound, both weak anion-exchanger and polysaccharide-based CSPs are viable options. However, the data and mechanistic principles strongly suggest that a weak anion-exchanger column, such as the CHIRALPAK QN-AX, is the superior choice. The targeted ion-exchange mechanism provides higher enantioselectivity and resolution for this acidic analyte, leading to a more robust and reliable method.

While polysaccharide columns offer broad applicability, their selection mechanism for this specific compound is less targeted, potentially requiring more extensive method development to achieve the same level of performance. Therefore, for researchers seeking a rapid and highly effective separation of this compound enantiomers, screening on a quinine or quinidine-based anion-exchanger CSP is the recommended starting point.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC Intern
  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies.
  • HPLC Chiral Columns - Element Lab Solutions.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • HPLC separation of enantiomers using chiral stationary phases - ResearchG
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Public
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separ
  • Chiral HPLC Separ
  • Benzoic acid, 4-fluoro-2-[(1S)-1-hydroxyethyl]- 2303642-25-1 wiki - Guidechem.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
  • Enantiomeric Purific
  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.

Sources

X-ray crystallography data for 4-(2-Fluoro-1-hydroxyethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : X-Ray Crystallography & Conformational Analysis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

A Comparative Guide to X-Ray Crystallography & Conformational Analysis

Executive Summary

The incorporation of fluorine into aliphatic side chains—specifically the 2-fluoro-1-hydroxyethyl moiety—is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability without altering steric bulk significantly. However, this substitution introduces unique conformational biases, primarily the gauche effect , which distinguishes these derivatives from their non-fluorinated or oxidized analogs.[1][2]

This guide provides a technical comparison of the crystallographic behavior of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid against its primary structural alternatives. It details the experimental protocols required to resolve these structures and analyzes the specific intramolecular and intermolecular forces that drive their solid-state assembly.

Structural Rationale: The "Fluorine Effect"

Before analyzing the data, it is critical to understand the conformational bias introduced by the fluorine atom. Unlike hydrogen, fluorine induces specific rotameric preferences that define the ligand's bioactive conformation.

  • The Target (Fluorinated): this compound.

    • Key Feature: The Gauche Effect .[2][3][4][5][6][7] The C–F and C–O bonds in the ethyl chain tend to adopt a gauche (synclinal) conformation (~60°) rather than anti (180°).[2] This is driven by

      
       hyperconjugation and electrostatic attraction between the electronegative F and the electropositive H of the hydroxyl group.
      
  • Alternative A (Des-fluoro): 4-(1-Hydroxyethyl)benzoic acid.

    • Behavior: Lacks the hyperconjugative stabilization of the gauche conformer.[5] The side chain conformation is driven more by steric minimization and intermolecular H-bonding.

  • Alternative B (Oxidized): 4-(2-Fluoroacetyl)benzoic acid.

    • Behavior: The

      
       chiral center is lost to a planar 
      
      
      
      carbonyl. This removes the rotameric flexibility entirely, locking the side chain into a planar orientation relative to the phenyl ring.

Experimental Protocol: X-Ray Crystallography Workflow

Resolving the position of fluorine atoms and hydroxyl protons requires precise crystallographic techniques, as thermal motion can easily obscure the electron density of light atoms.

Phase 1: Crystal Growth Optimization
  • Method: Slow Evaporation vs. Vapor Diffusion.

  • Solvent System:

    • Primary: Methanol/Water (3:1). High polarity favors the formation of the carboxylic acid dimer (

      
       motif).
      
    • Alternative: Acetone/Hexane. Used if the polar side chain leads to excessive solvation.

  • Critical Step: Seed Seeding. If the fluorinated analog forms an oil (common due to disrupted packing), use a micro-seed from the des-fluoro analog to induce nucleation (isostructural seeding).

Phase 2: Data Collection & Refinement
  • Temperature: Data must be collected at 100 K (Cryogenic) .

    • Reason: Reduces the thermal ellipsoid parameters (ADPs) of the terminal Fluorine atom, preventing it from being modeled as a disordered hydroxyl group.

  • Resolution Target: < 0.80 Å. High resolution is required to distinguish the C–F bond (typically 1.35 Å) from C–O (1.43 Å).

  • Refinement Strategy:

    • Use anisotropic refinement for all non-hydrogen atoms.

    • Locate hydroxyl protons in the difference Fourier map (

      
      ) rather than using "riding models" to confirm the intramolecular O-H...F interaction.
      
Workflow Visualization

CrystallographyWorkflow cluster_0 Critical Decision Point Start Compound Synthesis (>98% Purity) Screen Solvent Screening (Polar vs. Non-Polar) Start->Screen Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Screen->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Screen No (Oil/Amorphous) Mount Cryo-Mounting (100 K) Check->Mount Yes Diffraction X-Ray Diffraction (Mo or Cu Source) Mount->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Refine Refinement (Anisotropic F, H-bond location) Solve->Refine

Figure 1: Optimized X-ray crystallography workflow for fluorinated benzoic acid derivatives, emphasizing the critical cryo-mounting step to resolve fluorine disorder.

Comparative Data Analysis

The following table summarizes the structural parameters expected in the crystal structures of the target versus its alternatives. These values are derived from aggregate data of analogous structures in the Cambridge Structural Database (CSD).

Table 1: Structural Parameters Comparison
FeatureTarget: 4-(2-Fluoro-1-hydroxyethyl) Alt A: Des-fluoro Analog Alt B: Keto Analog
Side Chain Conformation Gauche (

)
Anti (

) or Gauche
Planar (

)
Driving Force

Hyperconjugation
Steric Minimization

Hybridization
C–C Bond Length (Ethyl) 1.50 – 1.52 Å (Shortened)1.53 – 1.54 Å (Standard)1.50 Å (

)
Intramolecular H-Bond Yes (O–H...F weak interaction)NoNo
Primary Packing Motif Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Solubility (Lipophilicity) Moderate (

)
Low (

)
Moderate
Detailed Conformational Analysis[9]
1. The Gauche Effect (Target Molecule)

In the crystal structure of the 4-(2-Fluoro-1-hydroxyethyl) derivative, the F atom and the OH group will typically adopt a synclinal (gauche) orientation.

  • Mechanism: This is not solely due to H-bonding.[7] It is primarily electronic. The C–H bonding orbital (

    
    ) donates electron density into the C–F antibonding orbital (
    
    
    
    ).[2]
  • Crystallographic Evidence: Look for an O–C–C–F torsion angle of approximately 60° ± 10° .

2. Hydrogen Bonding Networks
  • Benzoic Acid Tail: In all three cases, the carboxylic acid forms a centrosymmetric dimer. This is the "anchor" of the crystal lattice.

  • Hydroxy-Ethyl Tail:

    • Fluorinated: The hydroxyl proton often acts as a donor to the Fluorine atom (intramolecular) or to the carbonyl oxygen of a neighboring molecule (intermolecular). The C-F bond is a notoriously weak H-bond acceptor, often termed "organic fluorine."[8]

    • Des-fluoro: The hydroxyl group is free to form stronger intermolecular H-bonds, often leading to a higher melting point and denser packing than the fluorinated analog.

Pathway Visualization: The Gauche Preference

GaucheEffect Anti Anti Conformer (180° Torsion) Sterically Favored Gauche Gauche Conformer (60° Torsion) Electronically Favored Anti->Gauche Equilibrium Shift (Due to F) Bioactive Bioactive Shape (Compact) Gauche->Bioactive Determines Hyperconj Hyperconjugation (σC-H -> σ*C-F) Hyperconj->Gauche Stabilizes Electrostatics Electrostatics (F...H Dipole) Electrostatics->Gauche Stabilizes

Figure 2: Mechanistic drivers of the gauche conformation in 2-fluoro-1-hydroxyethyl derivatives. The electronic stabilization overcomes steric repulsion, creating a compact side-chain distinct from the anti-conformation of des-fluoro analogs.

Critical Assessment: X-Ray vs. Alternative Methods

Why prioritize X-ray crystallography over NMR or Computational Docking for this specific scaffold?

  • X-Ray vs. NMR:

    • Limitation of NMR: In solution (

      
       or 
      
      
      
      NMR), the ethyl chain undergoes rapid rotation. The observed coupling constants (
      
      
      ) are a weighted average of gauche and anti populations. You cannot definitively "see" the dominant conformer.
    • Advantage of X-Ray: It freezes the molecule in its global energy minimum (usually), providing definitive proof of the gauche preference in a solid-state environment, which often mimics the restricted environment of a protein binding pocket.

  • X-Ray vs. Docking:

    • Limitation of Docking: Standard force fields often underestimate the

      
       hyperconjugation energy, incorrectly predicting an anti conformation to minimize steric clash.
      
    • Advantage of X-Ray: Provides experimental validation of the torsion angles to calibrate docking scoring functions.

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Cambridge Structural Database (CSD). The world’s repository for small molecule organic and metal-organic crystal structures.

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds.[9][10] Chemistry – A European Journal, 3(1), 89–98.

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3] Beilstein Journal of Organic Chemistry, 6, 38.

Sources

Validating Purity of 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates like 4-(2-Fluoro-1-hydroxyethyl)benzoic acid , defining "purity" is rarely a single-metric task. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it often fails to identify inorganic salts, trapped solvents, or moisture—contaminants that critically affect stoichiometry in subsequent drug development steps.

This guide validates the use of Elemental Analysis (EA) as a critical orthogonal method. We compare its efficacy against HPLC and Quantitative NMR (qNMR), specifically addressing the challenges posed by the fluorine atom (


) and the hygroscopic nature of the hydroxy-acid moiety.

Chemical Profile & Theoretical Baselines

Before validation, theoretical composition values must be established. The presence of the fluorine atom and the carboxylic acid group dictates specific combustion protocols.

Compound: this compound Molecular Formula:


Molecular Weight: 

Theoretical Composition (Calculated)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1058.70%
Hydrogen (H) 91.0089.074.93%
Fluorine (F) 118.99819.0010.32%
Oxygen (O) 315.99948.0026.06%

Note: Standard acceptance criteria for publication (e.g., J. Org. Chem.) and pharmaceutical release is


  deviation from these theoretical values [1].

Method 1: Elemental Analysis (The Bulk Validator)

The Principle

Elemental Analysis via combustion (CHNS) offers a "bulk property" check. Unlike HPLC, which separates molecules based on polarity, EA destroys the sample to measure its absolute atomic makeup. This makes it the only common method that instantly flags trapped inorganic salts or significant moisture content.

The Fluorine Challenge (Expertise Insight)

Standard CHN analyzers use quartz (silica) combustion tubes. When fluorinated compounds burn, they produce Hydrogen Fluoride (HF).

  • The Risk: HF reacts with the silica tube (

    
    ), causing tube etching and artificially high Hydrogen readings due to the generated water.
    
  • The Solution: You must use additives (e.g., Magnesium Oxide, Tungsten Oxide) to bind the fluorine, or use a dedicated F-analysis module (Ion Chromatography after Schöniger flask combustion) [2].

Experimental Protocol: CHN + F Analysis

Goal: Determine %C, %H, and %F with precision.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 1.5–2.5 mg of sample into a tin capsule (for CHN) or filter paper (for F).

  • Combustion (CHN):

    • Instrument: Flash 2000 or Elementar vario.

    • Temperature: 950°C (dynamic flash combustion).

    • Additive: Add ~10 mg

      
        (Vanadium Pentoxide) to the tin capsule to aid combustion and bind F byproducts.
      
  • Fluorine Determination (Schöniger Method):

    • Combust separate sample in an oxygen-filled flask containing absorbing solution (NaOH).

    • Analyze resulting solution via Ion Selective Electrode (ISE) or Ion Chromatography (IC).

Data Interpretation: Pass/Fail Scenarios

The table below demonstrates why EA is superior for detecting non-organic contaminants.

Scenario%C FoundDeviationConclusion
Pure Compound 58.65%-0.05%PASS (Within

)
Trapped Water (0.5 mol

)
56.01%-2.69%FAIL (Indicates hygroscopic nature)
Sodium Salt (10% contamination)53.40%-5.30%FAIL (Salt formation at COOH)
Isomer Impurity (Ortho-isomer)58.70%0.00%FALSE PASS (EA cannot distinguish isomers)

Method 2: HPLC-UV (The Impurity Profiler)

The Principle

High-Performance Liquid Chromatography separates components based on hydrophobicity. For this compound, a C18 column with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA) prevents peak tailing of the carboxylic acid.

Limitations vs. EA
  • Response Factors: HPLC assumes the impurity absorbs UV light at the same wavelength as the main peak. If the impurity is an inorganic salt (NaCl) or a solvent (DCM), it is invisible to UV detection.

  • Result: A sample can look "99.9% Pure" by HPLC but actually be only 90% pure by mass due to invisible salts.

Method 3: qNMR (The Absolute Structural Check)

The Principle

Quantitative NMR (qNMR) uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity.[1] It bridges the gap between EA and HPLC.

Protocol for this compound
  • Solvent: DMSO-

    
     (to ensure solubility of the carboxylic acid and hydroxyl group).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (accurate weighing required).

  • Integration: Compare the aromatic protons of the benzoic acid (4H) against the standard.

Comparative Analysis & Decision Matrix

The following diagram illustrates the logical flow for validating this specific compound, highlighting where EA is mandatory.

ValidationLogic Start Synthesized this compound HPLC Step 1: HPLC-UV Analysis Start->HPLC HPLC_Result Result: >98% Area Purity? HPLC->HPLC_Result Reject Reject / Recrystallize HPLC_Result->Reject No EA_Step Step 2: Elemental Analysis (CHN + F) HPLC_Result->EA_Step Yes (Organic impurities low) EA_Check Check: C/H within ±0.4%? EA_Step->EA_Check Fail_Salt FAIL: Low %C (Likely Inorganic Salt/Solvent) EA_Check->Fail_Salt No qNMR_Step Step 3: qNMR / 19F-NMR EA_Check->qNMR_Step Yes (Bulk composition correct) Fail_Salt->Reject Final_Valid VALIDATED REFERENCE MATERIAL qNMR_Step->Final_Valid Structure confirmed

Figure 1: Analytical Decision Matrix. Note that EA serves as the critical gatekeeper for "invisible" bulk impurities like moisture and salts, which HPLC misses.

Comparison Summary Table

FeatureElemental Analysis (EA) HPLC-UV qNMR
Primary Output % Composition (C, H, F)Purity % (Relative Area)Absolute Purity % (w/w)
Sample Destructive? YesNoNo
Detects Isomers? NoYes (Excellent)Yes (Good)
Detects Water/Salts? Yes (Best Method)No (Invisible)Yes (If peaks distinct)
Fluorine Handling Requires additives (

)
Standard

-NMR specific
Cost/Run LowMediumHigh
Final Recommendation

For This compound , rely on HPLC for day-to-day reaction monitoring. However, for final lot release or biological testing, Elemental Analysis is non-negotiable . The hygroscopic potential of the hydroxy-acid motif makes the compound prone to water retention, which only EA (or Karl-Fischer titration combined with EA) can accurately quantify to ensure correct molar dosing.

References

  • Clark, H. S. (1951).[2] Determination of Fluorine in Organic Compounds: Microcombustion Method. Analytical Chemistry, 23(4), 659–661.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Infrared (IR) spectroscopy peaks for fluorinated hydroxy-benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Fluorine Scan" in Drug Discovery Fluorinated hydroxy-benzoic acids (F-HBAs) serve as critical bioisosteres in medicinal chemistry. The introduction of a fluorine atom onto the benzoic acid scaffold alters lipophilicity (


), metabolic stability, and acidity (

) without significantly changing steric bulk.

For the analytical chemist, distinguishing between isomers (e.g., 3-fluoro- vs. 2-fluoro-4-hydroxybenzoic acid) using Infrared (IR) spectroscopy requires detecting subtle shifts in vibrational modes caused by the Inductive Effect (-I) and Intramolecular Hydrogen Bonding . This guide provides a comparative spectral analysis to validate substitution patterns and purity.

Part 1: Mechanistic Principles of Spectral Shifts

To interpret the IR spectrum of an F-HBA, one must understand how the fluorine atom perturbs the vibrational energy levels of the parent molecule, 4-hydroxybenzoic acid.

The Inductive Effect (-I) on Carbonyls

Fluorine is the most electronegative element. When substituted on the benzene ring, it withdraws electron density through the


-framework.
  • Mechanism: Electron withdrawal reduces the contribution of the single-bond resonance form (

    
    ) of the carbonyl group.
    
  • Result: The

    
     bond character increases, shortening the bond and increasing the force constant (
    
    
    
    ).
  • Spectral Shift: The carbonyl stretching frequency (

    
    ) shifts to a higher wavenumber  (blue shift) compared to the non-fluorinated parent.
    
The Ortho-Effect (Intramolecular H-Bonding)

In 2-fluoro-4-hydroxybenzoic acid , the fluorine atom is ortho to the carboxylic acid group.

  • Mechanism: Fluorine can act as a weak hydrogen bond acceptor. It may form a 5-membered intramolecular H-bond with the carboxylic hydroxyl group (

    
    ).
    
  • Result: This "locks" the conformation, often preventing the formation of the standard intermolecular carboxylic dimers.

  • Spectral Shift: The broad

    
     stretch of the acid becomes sharper or shifts, and the 
    
    
    
    peak may split or shift significantly due to the disruption of the dimer network.
The C-F "Fingerprint" Marker

The Carbon-Fluorine stretch (


) is the definitive marker for fluorination.
  • Region:

    
    .
    
  • Characteristics: This band is typically very strong and broad, often overlapping with

    
     stretches. Its high intensity is due to the large dipole moment change associated with the 
    
    
    
    bond vibration.

Part 2: Comparative Data Analysis

The following table contrasts the parent compound with its two most common fluorinated isomers. Note that exact wavenumbers may vary by


 depending on sample preparation (KBr pellet vs. ATR) and crystal polymorphism.
Table 1: Diagnostic IR Peaks (Solid State)
Vibrational Mode4-Hydroxybenzoic Acid (Parent)3-Fluoro-4-hydroxybenzoic Acid (Meta-F)2-Fluoro-4-hydroxybenzoic Acid (Ortho-F)Mechanistic Note


(Broad)


H-bonding network changes with F acidity.


(Very Broad)

Modified Profile Ortho-F can disrupt dimer H-bonding.




Inductive effect raises frequency; Ortho-F maximizes this.




Ring breathing modes stiffen with F substitution.

Absent

(Strong)

(Strong)
The primary differentiator from the parent.




Often overlaps with C-F bands.

Critical Observation: In 2-fluoro-4-hydroxybenzoic acid, look for the high-frequency carbonyl (>1690) . If the spectrum shows a lower carbonyl (~1670) but a strong C-F peak, suspect the 3-fluoro isomer or a solvated crystal form.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish these subtle shifts, the sample preparation must be rigorous. Moisture is the enemy of carboxylic acid spectroscopy.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine ID

ATR is preferred for speed and preserving the crystal structure (polymorphs).

  • Crystal Check: Ensure the sample is a dry, free-flowing powder. (F-HBAs are hygroscopic).

  • Background Scan: Run an air background (32 scans) to remove water vapor/CO2 lines.

  • Deposition: Place ~5 mg of sample on the Diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil. Tip: Watch the live preview. Stop tightening when peak height saturates to avoid crushing the crystal lattice if studying polymorphism.

  • Acquisition: Collect 64 scans at

    
     resolution.
    
  • Validation: Check the

    
     region. It should be flat. If CO2 doublets appear, purge the bench and re-run.
    
Method B: KBr Pellet - Recommended for Publication/Resolution

KBr allows for better separation of the fingerprint region (


) where C-F and C-O bands overlap.
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes. Do not over-grind (heat can induce halide exchange or melt the sample).

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water).

  • Validation: The resulting pellet must be transparent (glassy). If it is cloudy/white, light scattering will distort the baseline (the "Christiansen Effect"), ruining the intensity ratios of the C-F peaks.

Part 4: Visualization of Structural Logic

Diagram 1: The Fluorine Perturbation Pathway

This diagram illustrates how the position of the fluorine atom propagates electronic effects to specific spectral shifts.

FluorineEffects F_Atom Fluorine Substituent Inductive Inductive Effect (-I) (Electron Withdrawal) F_Atom->Inductive Ortho_Pos Ortho Position (2-Fluoro) F_Atom->Ortho_Pos Meta_Pos Meta Position (3-Fluoro) F_Atom->Meta_Pos CO_Bond C=O Bond Strengthens Inductive->CO_Bond H_Bond Intramolecular H-Bond (O-H...F) Ortho_Pos->H_Bond Shift_CF New Band: C-F (1200-1250 cm-1) Ortho_Pos->Shift_CF Meta_Pos->Shift_CF Diagnostic Region Shift_CO Blue Shift: C=O (>1690 cm-1) CO_Bond->Shift_CO Force Constant Increases H_Bond->Shift_CO Disrupts Dimers

Caption: Causal pathway linking fluorine substitution to observed IR spectral shifts.

Diagram 2: Experimental Workflow for Isomer Differentiation

Workflow Start Unknown Sample (White Powder) Prep Sample Prep (ATR or KBr) Start->Prep Scan Acquire Spectrum (4000 - 400 cm-1) Prep->Scan Check_CF Check 1200-1250 cm-1 Is there a strong band? Scan->Check_CF No_CF Parent Compound (4-Hydroxybenzoic acid) Check_CF->No_CF No Yes_CF Fluorinated Derivative Check_CF->Yes_CF Yes Check_CO Check Carbonyl (C=O) Position Yes_CF->Check_CO High_CO > 1690 cm-1 Likely 2-Fluoro (Ortho) Check_CO->High_CO Mid_CO 1680 - 1690 cm-1 Likely 3-Fluoro (Meta) Check_CO->Mid_CO

Caption: Decision tree for identifying F-HBA isomers based on spectral features.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy- (IR Spectrum). National Institute of Standards and Technology.[1] [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzoic Acid (Compound Summary). National Library of Medicine. [Link]

  • PubChem. 3-Fluoro-4-hydroxybenzoic Acid (Compound Summary). National Library of Medicine. [Link]

  • Gobi, S., & Tarczay, G. (2016). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. (Discusses conformers and specific mid-IR assignments). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Fluoro-1-hydroxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Hazard Logic

Status: Research Intermediate / Fine Chemical Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Fluoride Donor (Combustion)

As a Senior Application Scientist, I advise treating 4-(2-Fluoro-1-hydroxyethyl)benzoic acid not merely as a generic organic solid, but as a fluorinated functionalized intermediate . While specific toxicological data for this exact structure may be sparse in public registries, its safety profile must be derived from its functional groups (Structure-Activity Relationship):

  • Benzoic Acid Moiety: Known to cause significant eye irritation (H319) and skin irritation (H315).[1] Inhalation of dust triggers respiratory tract irritation (H335).

  • Fluorine Substituent: Increases lipophilicity and metabolic stability. Crucial: In the event of a fire or thermal decomposition, this compound will release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.

  • Hydroxyethyl Group: Increases polarity and water solubility compared to simple fluorobenzoic acids, potentially aiding dermal absorption.

The Golden Rule: Handle as a Potent Irritant with Sensitizer Potential . Engineering controls (fume hoods) are primary; PPE is the final barrier.

PPE Selection Matrix (Tiered System)

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational state of the chemical.

Tier 1: Solid Handling (Weighing & Transfer)

Risk: Dust inhalation, static-induced powder scatter, contact dermatitis.

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) Engineering control prevents dust entry into the breathing zone.
Backup Resp.N95 / P100 MaskOnly if weighing outside a hood (NOT recommended).
Hand Protection Nitrile Gloves (4-5 mil) Nitrile offers excellent resistance to organic acids. Latex is permeable to many polar solvents used later.
Eye Protection Safety Glasses w/ Side Shields Protects against projectile crystals/powder.
Body Lab Coat (Cotton/Poly blend)Prevents particulate accumulation on street clothes.
Tier 2: Solution Phase (Synthesis & Extraction)

Risk: Splash, aerosolization, solvent permeation.

ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Mandatory) Sash at proper working height (18"). Protects against solvent vapors.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff). Why? Solvents like DCM or DMF (common for this chemistry) degrade gloves; the outer layer is sacrificial.
Eye Protection Chemical Splash Goggles Unvented or indirect vent. Glasses do not seal against liquid splashes.
Body Chemical Resistant ApronRequired if handling volumes >500mL to protect the torso from saturation.

Operational Protocols

Protocol A: Weighing & Static Control

Context: Fluorinated benzoic acids are often fluffy, electrostatic solids that "jump" away from spatulas.

  • Environment: Place microbalance inside a fume hood or a powder containment enclosure.

  • Static Neutralization: Use an anti-static gun or ionizer bar on the weighing boat before adding the solid.

    • Mechanism:[2][3][4][5] Neutralizing surface charge prevents the powder from aerosolizing or clinging to the spatula, reducing inhalation risk.

  • Transfer: Use a disposable funnel for transfer to the reaction vessel to avoid neck contamination.

Protocol B: Solubilization & Reaction

Context: Dissolving the acid often requires polar solvents (Methanol, DMSO, or THF).

  • Addition: Add the solid to the solvent, not vice versa, to minimize splash risk.

  • Exotherm Check: While the hydroxyethyl group is stable, acid-base reactions (e.g., deprotonation with NaH or K2CO3) will be exothermic.

    • Action: Monitor internal temperature during base addition.

  • Sealing: Ensure all joints are greased or sleeved (PTFE) to prevent vapor leakage.

Emergency Response & Visualization

Scenario: Spills
  • Solid Spill: Do NOT dry sweep (creates dust). Cover with wet paper towels (if water compatible) or use a HEPA vacuum.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.

Scenario: Fire
  • Danger: Thermal decomposition releases HF (Hydrogen Fluoride) and COF2 (Carbonyl Fluoride) .

  • Action: Evacuate immediately. Firefighters must wear full SCBA. Do not attempt to fight large fires with standard lab extinguishers due to HF risk.

Workflow Visualization: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction Mixture State_Check->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Use_Hood Use Fume Hood PPE: Safety Glasses + Nitrile Gloves Hood_Check->Use_Hood Yes No_Hood STOP: Respiratory Risk Req: N95/P100 + Goggles Hood_Check->No_Hood No Standard_Solvent Standard (MeOH, Water, EtOAc) PPE: Splash Goggles + Nitrile Solvent_Check->Standard_Solvent Low Permeation Penetrating_Solvent Penetrating (DCM, DMF, DMSO) PPE: Double Glove + Apron Solvent_Check->Penetrating_Solvent High Permeation

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.

Waste Disposal & Deactivation

Critical Compliance Note: Fluorinated organic compounds often require segregation from standard organic waste streams depending on your facility's incineration capabilities.

Waste StreamCriteriaDisposal Method
Halogenated Organic Contains DCM, Chloroform, or Fluorinated intermediates.High-Temperature Incineration (w/ Scrubber). Do not mix with non-halogenated solvents if possible, as this increases disposal costs.
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in chemically resistant polyethylene bags. Label as "Solid Debris Contaminated with Fluorinated Organics."
Aqueous Waste Water layers from extractions.[6][7]Check pH. Neutralize to pH 6-9 before disposal into "Aqueous Chemical Waste" containers.

Self-Validating Disposal Check:

  • Does the label explicitly say "Halogenated"? (Yes/No)

  • Is the container compatible? (HDPE is preferred for fluorinated acids; glass is acceptable).

  • Is the cap vented? (If waste is evolving gas/heat).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluorobenzoic acid. (Used as SAR analog for fluorinated benzoic acid hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132.[8] United States Department of Labor.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

Sources

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